Piboserod hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2.ClH/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25;/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVCZHWRUGYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170453 | |
| Record name | Piboserod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178273-87-5 | |
| Record name | Piboserod hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178273875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piboserod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIBOSEROD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z0VMM0AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piboserod Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piboserod (B1663627) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor. In the context of cardiac pathophysiology, particularly heart failure, the 5-HT4 receptor system is upregulated, contributing to adverse cardiac remodeling and arrhythmias through a Gs-protein coupled signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP). Piboserod hydrochloride has been investigated as a therapeutic agent to counteract these detrimental effects by competitively blocking the 5-HT4 receptor in cardiac myocytes. This guide provides a detailed overview of its mechanism of action, summarizing key binding affinity data, outlining the core signaling pathway, and detailing relevant experimental methodologies. While specific data on the direct effects of piboserod on cardiac ion channels such as the L-type calcium current and delayed rectifier potassium currents are not extensively available in the public literature, this guide provides the foundational knowledge and experimental frameworks for such investigations.
Core Mechanism of Action: 5-HT4 Receptor Antagonism
Piboserod's primary mechanism of action in cardiac myocytes is the competitive antagonism of the 5-HT4 receptor.[1] In pathological conditions like heart failure, there is an increased expression and activity of myocardial 5-HT4 receptors.[2] The endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), stimulates these receptors, initiating a signaling cascade that can be detrimental in the long term.
Signaling Pathway
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets within the cardiomyocyte, including L-type calcium channels and components of the myofilament, leading to increased contractility (inotropic effect) and heart rate (chronotropic effect).[4] In the failing heart, this sustained signaling is considered maladaptive, contributing to cellular hypertrophy and arrhythmias.[5] Piboserod, by blocking the 5-HT4 receptor, inhibits this entire downstream signaling cascade.
Quantitative Data
Precise quantitative data on the binding affinity and functional inhibition of piboserod at the cardiac 5-HT4 receptor are crucial for understanding its potency and selectivity.
| Parameter | Value | Receptor/System | Reference |
| pKi | 10.4 ± 0.1 | Human 5-HT4(c) receptor | [6] |
Note: While this pKi value provides a strong indication of high affinity, specific IC50 values for piboserod on cardiac myocyte 5-HT4 receptors were not found in the reviewed literature.
Experimental Protocols
The following sections detail standardized experimental protocols relevant to the investigation of piboserod's mechanism of action.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is designed to determine the binding affinity of piboserod for the 5-HT4 receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radiolabeled ligand to the 5-HT4 receptor, and subsequently the inhibition constant (Ki) of piboserod.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
Radioligand, e.g., [3H]-GR113808.
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing 5-HT4 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the binding buffer.
-
For each concentration, prepare parallel tubes containing an excess of a non-labeled 5-HT4 antagonist to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Competition Binding Assay:
-
Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at its Kd) with increasing concentrations of piboserod.
-
Include control tubes for total binding (radioligand only) and non-specific binding.
-
-
Assay Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of piboserod and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current (ICaL)
This protocol is to measure the effect of piboserod on ICaL in isolated cardiac myocytes.
Objective: To determine if piboserod directly modulates the L-type calcium current.
Materials:
-
Isolated primary cardiac myocytes.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for patch pipettes.
-
External solution (in mM): e.g., 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): e.g., 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with CsOH.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes using enzymatic digestion.
-
Pipette Fabrication: Pull patch pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single myocyte.
-
Hold the membrane potential at approximately -40 mV to inactivate sodium channels.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICaL.
-
-
Drug Application:
-
Record baseline ICaL.
-
Perfuse the cell with the external solution containing various concentrations of piboserod.
-
Record ICaL in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak ICaL amplitude at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship plots.
-
Analyze changes in current density and voltage-dependence of activation and inactivation.
-
Whole-Cell Patch-Clamp Electrophysiology for Delayed Rectifier Potassium Currents (IKr and IKs)
This protocol is to measure the effect of piboserod on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.
Objective: To determine if piboserod directly modulates IKr and IKs.
Materials:
-
Same as for ICaL measurement, with specific blockers.
-
IKr blocker (e.g., E-4031).
-
IKs blocker (e.g., Chromanol 293B).
Procedure:
-
Setup: Follow steps 1-3 as for ICaL recording. The holding potential is typically around -50 mV.
-
Eliciting Currents: Apply depolarizing voltage steps to activate IKr and IKs, followed by a repolarizing step to measure the tail currents, which are used to separate the two components.
-
Pharmacological Separation:
-
To isolate IKs, first record total IK, then perfuse with a specific IKr blocker (e.g., E-4031) and record the remaining current (IKs). The E-4031-sensitive current is IKr.
-
Alternatively, to isolate IKr, a specific IKs blocker can be used.
-
-
Drug Application:
-
Record baseline IKr and IKs (pharmacologically isolated).
-
Perfuse with piboserod and re-record the currents.
-
-
Data Analysis:
-
Measure the tail current amplitudes for IKr and IKs before and after piboserod application.
-
Analyze any changes in current density and the voltage-dependence of activation.
-
Conclusion and Future Directions
This compound acts as a high-affinity antagonist at the 5-HT4 receptor, a key player in the pathophysiology of heart failure. By blocking this receptor, piboserod inhibits the downstream cAMP-PKA signaling cascade, thereby mitigating the deleterious effects of excessive serotonergic stimulation in the failing heart. While its affinity for the 5-HT4 receptor is established, further research is required to elucidate its direct effects on individual cardiac ion channels. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which will be critical for a more complete understanding of piboserod's cardiac electrophysiological profile and its full therapeutic potential.
References
- 1. Piboserod [medbox.iiab.me]
- 2. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A high-affinity monoclonal antibody with functional activity against the 5-hydroxytryptaminergic (5-HT4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Piboserod Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piboserod (B1663627) hydrochloride (SB 207266A) is a potent and selective serotonin (B10506) 5-HT4 receptor antagonist. Initially investigated for the treatment of irritable bowel syndrome (IBS), its development trajectory later shifted towards cardiovascular indications, specifically atrial fibrillation and heart failure. This technical guide provides an in-depth overview of the discovery and synthesis of piboserod hydrochloride, including its mechanism of action, key experimental protocols, and a summary of its quantitative pharmacological data.
Discovery and Lead Optimization
Piboserod was discovered and developed by SmithKline Beecham (now GlaxoSmithKline) in the mid-1990s as part of a research program aimed at identifying selective 5-HT4 receptor antagonists. The discovery process involved screening of a chemical library for compounds with high affinity for the 5-HT4 receptor, followed by a lead optimization campaign to improve potency, selectivity, and pharmacokinetic properties.
The lead optimization process focused on modifying the structure of an initial hit compound to enhance its drug-like characteristics. Structure-activity relationship (SAR) studies of a series of indole-based compounds led to the identification of the N-((1-Butyl-4-piperidyl)-methyl)-3,4-dihydro-2H-(1,3)oxazino(3,2-a)indole-10-carboxamide scaffold as a key pharmacophore for potent 5-HT4 antagonism. Piboserod emerged from this process as a highly potent and selective antagonist with good oral bioavailability.
The logical workflow for the discovery and initial evaluation of piboserod is outlined below:
Figure 1: Piboserod Discovery and Preclinical Workflow.
Mechanism of Action and Signaling Pathway
Piboserod acts as a competitive antagonist at the serotonin 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of serotonin to the 5-HT4 receptor, piboserod inhibits this signaling cascade.
The signaling pathway of the 5-HT4 receptor and the antagonistic action of piboserod are depicted in the following diagram:
Figure 2: 5-HT4 Receptor Signaling and Piboserod's Mechanism.
Synthesis Pathway
The synthesis of this compound involves a multi-step process, which is detailed in the patent literature (EP0630887A1). The key steps are outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,4-dihydro-2H-[1][2]oxazino[3,2-a]indole-10-carboxylic acid
-
Alkylation: Indole-2-carboxylic acid is reacted with 1,3-dibromopropane (B121459) in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF) to yield 1-(3-bromopropyl)-1H-indole-2-carboxylic acid.
-
Cyclization: The resulting intermediate is then treated with a base, for example, sodium hydride, to facilitate intramolecular cyclization, affording 3,4-dihydro-2H-[1][2]oxazino[3,2-a]indole-10-carboxylic acid.
Step 2: Synthesis of 1-butyl-4-(aminomethyl)piperidine
-
Reductive Amination: 1-Butyl-4-piperidone is reacted with ammonia (B1221849) or a source of ammonia in the presence of a reducing agent like sodium cyanoborohydride to produce 1-butyl-4-aminopiperidine.
-
Alternative: Reduction of Nitrile: Commercially available 1-butyl-4-cyanopiperidine can be reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent to yield 1-butyl-4-(aminomethyl)piperidine.
Step 3: Amide Coupling and Salt Formation
-
Activation of Carboxylic Acid: The 3,4-dihydro-2H-[1][2]oxazino[3,2-a]indole-10-carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Amide Bond Formation: The activated carboxylic acid is then reacted with 1-butyl-4-(aminomethyl)piperidine to form the amide bond, yielding piboserod free base.
-
Salt Formation: The piboserod free base is dissolved in a suitable solvent like ethanol (B145695) or isopropanol (B130326) and treated with a solution of hydrochloric acid in the same or a compatible solvent. The this compound salt precipitates and is collected by filtration, washed, and dried.
A schematic of the synthesis pathway is provided below:
Figure 3: this compound Synthesis Pathway.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Pharmacological Data
| Parameter | Species | Receptor | Value |
| Ki | Human | 5-HT4 | ~1.5 nM |
| pKi | Human | 5-HT2B | 6.3 - 6.6 |
Table 2: Clinical Trial Information
| Indication | Phase | Status | Key Findings |
| Irritable Bowel Syndrome | Phase II | Terminated | Showed some efficacy but development was discontinued. |
| Atrial Fibrillation | Phase II | Discontinued | Investigated for rhythm control. |
| Heart Failure | Phase II | Completed | Showed a small but statistically significant improvement in left ventricular ejection fraction. |
Conclusion
This compound is a well-characterized, potent, and selective 5-HT4 receptor antagonist that emerged from a focused lead optimization program. Its synthesis is achievable through a convergent route involving the preparation of key indole and piperidine intermediates followed by an amide coupling reaction. While its clinical development for its initial indications has been discontinued, the compound remains a valuable pharmacological tool for studying the role of the 5-HT4 receptor in various physiological and pathological processes. The detailed understanding of its discovery and synthesis provides a strong foundation for the future design of novel 5-HT4 receptor modulators.
References
Piboserod Hydrochloride: A Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piboserod hydrochloride (SB-207266) is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for irritable bowel syndrome (IBS) and atrial fibrillation, its most significant therapeutic potential, backed by clinical trial data, lies in the treatment of chronic heart failure. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound. The information is intended to support further research and development efforts into this compound and the broader class of 5-HT4 receptor antagonists.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted signaling molecule with diverse physiological roles mediated by a family of at least 14 distinct receptor subtypes. The 5-HT4 receptor, a Gs-protein-coupled receptor, is expressed in various tissues, including the gastrointestinal tract, urinary bladder, and the cardiovascular system. In the heart, 5-HT4 receptor expression and activity are upregulated in failing myocardium, suggesting a role in the pathophysiology of heart failure. This compound has emerged as a key pharmacological tool and potential therapeutic agent for dissecting and targeting the 5-HT4 receptor pathway.
Mechanism of Action
Piboserod acts as a competitive antagonist at the 5-HT4 receptor. By binding to the receptor, it prevents the binding of the endogenous agonist, serotonin. This blockade inhibits the downstream signaling cascade initiated by 5-HT4 receptor activation.
Signaling Pathway
The primary signaling pathway of the 5-HT4 receptor involves its coupling to the stimulatory G protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. Piboserod, by blocking the initial receptor activation, prevents this increase in cAMP.
Piboserod Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piboserod hydrochloride (CAS Number: 178273-87-5) is a potent and selective 5-HT₄ receptor antagonist that has been investigated for its therapeutic potential in various cardiovascular and gastrointestinal disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to this compound, intended to support research and development efforts in the scientific community. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Chemical Properties
This compound is the hydrochloride salt of Piboserod. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 178273-87-5 | [1] |
| Molecular Formula | C₂₂H₃₂ClN₃O₂ | [1] |
| Molecular Weight | 405.96 g/mol | [1][2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in water and DMSO.[2][3] | |
| Predicted pKa (Strongest Basic) | 9.8 (Predicted) | |
| Storage Conditions | Store at -20°C for long-term stability. | [4] |
Mechanism of Action and Signaling Pathway
Piboserod is a selective antagonist of the 5-hydroxytryptamine 4 (5-HT₄) receptor.[4] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), primarily couples to the Gαs subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular function.
By competitively binding to the 5-HT₄ receptor, Piboserod blocks the binding of serotonin and subsequent activation of this signaling pathway. This antagonism can modulate various physiological processes, including gastrointestinal motility and cardiac function, which are key areas of investigation for this compound.
Below is a diagram illustrating the canonical 5-HT₄ receptor signaling pathway and the inhibitory action of Piboserod.
References
Piboserod Hydrochloride: A Technical Guide to its Selectivity for 5-HT4 Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piboserod (B1663627) hydrochloride, a potent and selective 5-HT4 receptor antagonist, has been a subject of significant interest in drug development for various indications, including atrial fibrillation and irritable bowel syndrome. This technical guide provides an in-depth analysis of the selectivity of piboserod for 5-HT4 receptor subtypes. While comprehensive data across all splice variants are limited in publicly available literature, this document consolidates the existing quantitative data on its binding affinity and functional antagonism. Detailed methodologies for the key experimental assays used to characterize piboserod's pharmacological profile are provided, along with visualizations of the 5-HT4 receptor signaling pathway and relevant experimental workflows to aid in the understanding of its mechanism of action.
Introduction
The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely expressed in the central and peripheral nervous systems, as well as in non-neuronal tissues such as the gastrointestinal tract, heart, and urinary bladder. The activation of 5-HT4 receptors is known to modulate a variety of physiological processes, including gastrointestinal motility, cardiac function, and cognition. The diversity in 5-HT4 receptor function is further expanded by the existence of multiple splice variants, which differ in the composition of their C-terminal tail. These variations can influence receptor localization, G-protein coupling, and downstream signaling.
Piboserod (also known as SB-207266) has been identified as a highly selective antagonist of the 5-HT4 receptor.[1][2] Understanding its selectivity profile across the different 5-HT4 receptor subtypes is crucial for elucidating its therapeutic effects and potential side effects. This guide aims to provide a detailed overview of the current knowledge regarding the interaction of piboserod with 5-HT4 receptor subtypes.
Quantitative Data on Piboserod's Receptor Affinity and Potency
The affinity of piboserod for 5-HT4 receptors has been determined through radioligand binding assays, while its functional antagonism has been quantified using various in vitro functional assays. The available data are summarized in the tables below.
Table 1: Binding Affinity of Piboserod for 5-HT4 Receptors
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | pKi | Reference |
| Human 5-HT4(c) | Recombinant | [3H]-GR113808 | - | 10.4 ± 0.1 | [3] |
| Human 5-HT4 | Recombinant | Not Specified | ~0.1 | - | [4] |
| Human 5-HT4 | Recombinant | Not Specified | ~1.5 | - | [2] |
Note: A lower Ki value and a higher pKi value indicate a higher binding affinity.
Table 2: Functional Antagonist Potency of Piboserod
| Preparation | Agonist | Assay | KB (nM) | pA2/pKB | Reference |
| Human detrusor muscle strips | Serotonin (B10506) (5-HT) | Electrical Field Stimulation-induced contractions | 0.56 ± 0.09 | - | [5] |
| Guinea-pig distal colon LMMP | Serotonin (5-HT) | Cholinergically-mediated contractions | - | 10.6 ± 0.1 | [6] |
| Guinea pig colonic LMMP | TD-8954 | Isometric force measurement | - | 9.3 | [7] |
Note: KB is the equilibrium dissociation constant for an antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 3: Selectivity Profile of Piboserod
| Receptor | pKi | Reference |
| Human 5-HT4(c) | 10.4 ± 0.1 | [3] |
| Human 5-HT2B | 6.6 ± 0.1 | [3] |
Experimental Protocols
The following sections detail the general methodologies employed in the characterization of piboserod's interaction with 5-HT4 receptors.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a competing unlabeled ligand (e.g., piboserod).
Objective: To determine the binding affinity (Ki) of piboserod for 5-HT4 receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing a specific human 5-HT4 receptor subtype (e.g., HEK-293 cells transfected with the human 5-HT4(c) receptor) are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
A fixed concentration of a selective 5-HT4 receptor radioligand (e.g., [3H]-GR113808) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competing ligand (piboserod) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 receptor ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of piboserod that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP Accumulation)
5-HT4 receptors are canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The antagonist effect of piboserod can be quantified by its ability to inhibit agonist-induced cAMP production.
Objective: To determine the functional potency (KB or pA2) of piboserod as a 5-HT4 receptor antagonist.
General Protocol:
-
Cell Culture:
-
Cells stably expressing a specific human 5-HT4 receptor subtype are seeded in multi-well plates and grown to a suitable confluency.
-
-
cAMP Assay:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of piboserod or vehicle.
-
A fixed concentration of a 5-HT4 receptor agonist (e.g., serotonin) is then added to stimulate cAMP production.
-
The incubation is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The concentration-response curves for the agonist in the presence of different concentrations of piboserod are plotted.
-
The Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
-
5-HT4 Receptor Signaling Pathway
The canonical signaling pathway for 5-HT4 receptors involves their coupling to Gs-proteins and subsequent activation of the adenylyl cyclase-cAMP-PKA cascade. Piboserod acts by competitively blocking the binding of agonists like serotonin to the receptor, thereby preventing the initiation of this signaling cascade.
Conclusion
Piboserod hydrochloride is a potent and selective antagonist of the 5-HT4 receptor. The available data demonstrate its high affinity for the human 5-HT4(c) subtype and its ability to functionally antagonize 5-HT4 receptor-mediated responses in various tissues. While its selectivity over the 5-HT2B receptor is established, a detailed characterization of its binding affinity and functional potency across the full spectrum of 5-HT4 receptor splice variants is not extensively documented in the public domain. Further research is warranted to fully elucidate the subtype selectivity of piboserod, which would provide a more nuanced understanding of its pharmacological profile and could inform the development of future, more targeted 5-HT4 receptor modulators. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with this and related compounds.
References
- 1. Irritable bowel syndrome: new agents targeting serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and functional 5-hydroxytryptamine4 receptor antagonism by SB 207266 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
An In-depth Technical Guide to the Pharmacological Profile of Piboserod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piboserod hydrochloride (also known as SB 207266) is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Initially investigated for the treatment of irritable bowel syndrome (IBS), its development later shifted towards cardiovascular applications, specifically atrial fibrillation and heart failure, due to the role of 5-HT4 receptors in cardiac tissue. This technical guide provides a comprehensive overview of the pharmacological profile of Piboserod, detailing its mechanism of action, pharmacodynamics, and key preclinical and clinical findings. The document includes structured data summaries, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a thorough resource for the scientific community.
Introduction
Piboserod is a synthetic organic compound that acts as a competitive antagonist at the 5-HT4 receptor.[1] The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is widely distributed throughout the body, including the gastrointestinal tract, urinary bladder, and cardiovascular system. Its activation is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] By blocking this receptor, Piboserod modulates various physiological processes, which has led to its investigation in a range of therapeutic areas.
Mechanism of Action
Piboserod exhibits high affinity and selectivity for the 5-HT4 receptor. It competitively inhibits the binding of serotonin (B10506) (5-HT) to this receptor, thereby preventing the initiation of the downstream signaling cascade. In cardiac myocytes, activation of the 5-HT4 receptor by serotonin leads to a positive inotropic and chronotropic effect through the Gs-adenylyl cyclase-cAMP-PKA pathway.[2] Piboserod effectively blocks these effects. In the detrusor muscle of the urinary bladder, 5-HT4 receptor activation potentiates neurally-mediated contractile responses; Piboserod antagonizes this potentiation.[3]
Signaling Pathway of 5-HT4 Receptor in Cardiomyocytes
Signaling Pathway of 5-HT4 Receptor in Detrusor Muscle Neuromuscular Junction
Pharmacological Data
The following tables summarize the key quantitative pharmacological data for this compound.
Table 1: Receptor Binding Affinity
| Parameter | Species | Receptor | Radioligand | Tissue/Cell Line | Value | Reference |
| Ki | Human | 5-HT4 | [3H]-GR113808 | HEK293 cells | ~0.1 nM | [4] |
| Ki | Human | 5-HT4 | Not Specified | Not Specified | ~1.5 nM | MedKoo Biosciences |
| pKi | Human | 5-HT4(c) | [3H]-GR113808 | HEK293 cells | 10.4 ± 0.1 | [5] |
| pKi | Human | 5-HT2B | Not Specified | Not Specified | 6.6 ± 0.1 | [5] |
Table 2: In Vitro Functional Antagonism
| Parameter | Species | Tissue/Assay | Agonist | Measured Effect | Value | Reference |
| KB | Human | Detrusor Muscle | Serotonin | Potentiation of EFS-induced contraction | 0.56 ± 0.09 nM | [6] |
| pA2 | Guinea Pig | Distal Colon | Serotonin | Cholinergically-mediated contractions | 10.6 ± 0.1 | [7] |
Table 3: In Vivo Efficacy
| Animal Model | Species | Measured Effect | Piboserod Dose | Result | Reference |
| Heart Failure (Post-MI) | Rat | LV systolic diameter | Not specified | 6.1% reduction | [8] |
| Heart Failure (Post-MI) | Rat | Heart weight | Not specified | 10.2% reduction | [8] |
| Heart Failure (Post-MI) | Rat | Lung weight | Not specified | 13.1% reduction | [8] |
| 5-HT4 Receptor Occupancy | Rat | Striatal 5-HT4 receptor occupancy | 2.0 mg/kg | ED50 | [9] |
| Heidenhain Pouch | Dog | Antagonism of 5-HT evoked contractions (oral) | 9.6 µg/kg | ID50 | [7] |
| Heidenhain Pouch | Dog | Antagonism of 5-HT evoked contractions (i.v.) | 1.3 µg/kg | ID50 | [7] |
Table 4: Clinical Trial Data (Heart Failure)
| Study Phase | Patient Population | Treatment | Duration | Primary Endpoint | Result | Reference |
| Phase II | NYHA class II-IV HF, LVEF ≤0.35 | Piboserod 80 mg | 24 weeks | LVEF (cardiac MRI) | Significant increase in LVEF by 1.7% vs. placebo (p=0.020) | [2][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of Piboserod for the human 5-HT4 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human 5-HT4(c) receptor splice variant.[11]
-
Incubation: Unlabeled Piboserod (at various concentrations) is incubated with [3H]-GR113808 (a selective 5-HT4 antagonist radioligand, at a constant concentration, e.g., 0.15 nM) and the prepared cell membranes (e.g., 2 µg protein) in a total assay volume of 400 µL.[5][11] The incubation is typically carried out for 1 hour at room temperature.[11]
-
Filtration: The binding reaction is terminated by rapid filtration over GF/B filter plates to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of bound radioactivity on the filters is quantified by liquid scintillation spectroscopy.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model, from which the IC50 (concentration of Piboserod that inhibits 50% of specific [3H]-GR113808 binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Isolated Human Detrusor Muscle Contraction
Objective: To determine the functional antagonist potency (KB) of Piboserod against serotonin-induced potentiation of neurally-mediated contractions in human detrusor muscle.
Protocol:
-
Tissue Preparation: Strips of human detrusor muscle are mounted in Krebs-HEPES buffer under a resting tension of 500 mg.[6]
-
Electrical Field Stimulation (EFS): EFS (20 Hz, 1 ms (B15284909) duration at 300 mA for 5 s) is applied continuously at 1-minute intervals to induce neurally-mediated contractions.[6]
-
Pharmacological Blockade: Experiments are performed in the presence of methysergide (B1194908) (1 µM) and ondansetron (B39145) (3 µM) to block 5-HT1/5-HT2 and 5-HT3 receptors, respectively, isolating the 5-HT4 receptor-mediated effect.[6]
-
Concentration-Response Curves: After stabilization of the EFS-induced contractions, concentration-response curves to serotonin (0.1 nM - 100 µM) are constructed in the absence or presence of Piboserod (e.g., 1 nM and 100 nM).[6]
-
Data Analysis: The potentiation of EFS-induced contractions by serotonin is measured. The antagonist dissociation constant (KB) for Piboserod is calculated from the rightward shift of the serotonin concentration-response curve in the presence of the antagonist.
In Vivo Model: Rat Model of Heart Failure
Objective: To evaluate the effect of chronic Piboserod treatment on cardiac function in a rat model of heart failure induced by myocardial infarction.
Protocol:
-
Induction of Myocardial Infarction: Male Sprague-Dawley or Lewis inbred rats are anesthetized. A left-sided thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.[7][12][13]
-
Post-Operative Care and HF Development: The chest is closed, and the animals are allowed to recover. Over several weeks, the rats develop heart failure characterized by left ventricular remodeling and dysfunction.[12]
-
Treatment: Following the development of heart failure, rats are treated with Piboserod or a vehicle control, typically via oral administration, for a specified duration (e.g., several weeks).[8]
-
Assessment of Cardiac Function: Cardiac function is assessed in vivo using techniques such as echocardiography to measure parameters like left ventricular systolic diameter, posterior wall thickening, and shortening velocity.[8]
-
Ex Vivo Analysis: At the end of the study, hearts may be excised for ex vivo analysis, including measurement of heart weight, lung weight (as an indicator of pulmonary congestion), and functional studies on isolated papillary muscles.[8]
Pharmacokinetics
Piboserod is orally active.[4][7] In dogs, the ID50 for antagonizing 5-HT-evoked contractions was 9.6 µg/kg following oral administration, compared to 1.3 µg/kg following intravenous administration.[7] In a rat study to determine in vivo 5-HT4 receptor occupancy, the effective dose to achieve 50% receptor occupancy (ED50) in the striatum was 2.0 mg/kg.[9]
Clinical Development and Conclusion
Piboserod was initially investigated for IBS but development for this indication was discontinued (B1498344).[3] Subsequently, it was evaluated for atrial fibrillation and heart failure. A Phase II clinical trial in patients with symptomatic heart failure demonstrated that Piboserod (80 mg for 24 weeks) produced a small but statistically significant improvement in left ventricular ejection fraction.[2][10] However, this was not accompanied by significant changes in other efficacy parameters, and the clinical relevance of this finding remains uncertain.[2][10] Development of Piboserod was ultimately discontinued.
Despite its discontinued clinical development, this compound remains a valuable research tool as a potent and selective 5-HT4 receptor antagonist. Its well-characterized pharmacological profile makes it suitable for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor in various biological systems. This guide provides a consolidated resource of its key pharmacological properties and the experimental methodologies used for their determination.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the 5-HT receptor potentiating neuromuscular cholinergic transmission in strips of human isolated detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT4 receptors on cholinergic nerves involved in contractility of canine and human large intestine longitudinal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 12. Chronic heart failure induced by coronary artery ligation in Lewis inbred rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel method for safe and accurate left anterior descending coronary artery ligation for research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Piboserod Hydrochloride for Atrial Fibrillation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piboserod (B1663627) hydrochloride, a selective serotonin (B10506) 5-HT4 receptor antagonist, has been a subject of investigation for its potential therapeutic effects in cardiovascular diseases, including atrial fibrillation (AF). This technical guide provides an in-depth overview of the core research surrounding piboserod and its relevance to AF. While extensive clinical trial data for piboserod specifically in atrial fibrillation is not publicly available, this document synthesizes findings from preclinical studies on related 5-HT4 antagonists and relevant clinical trials of piboserod in other cardiac conditions to offer a comprehensive resource for researchers. The guide details the underlying mechanism of action, summarizes key quantitative data from relevant studies, outlines experimental protocols, and provides visualizations of signaling pathways and experimental workflows.
Introduction to Piboserod and its Rationale in Atrial Fibrillation
Piboserod is a potent and selective antagonist of the serotonin 5-HT4 receptor.[1] The rationale for its investigation in atrial fibrillation stems from the presence and functional role of 5-HT4 receptors in atrial myocardium.[1] Stimulation of these receptors has been linked to positive chronotropic and inotropic effects, which may contribute to the genesis of atrial arrhythmias.[1] Consequently, blockade of 5-HT4 receptors with an antagonist like piboserod presents a plausible therapeutic strategy for the management of atrial fibrillation.
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway in Atrial Myocytes
In atrial myocytes, serotonin (5-HT) binding to the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that modulates cardiac electrophysiology. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including L-type calcium channels and phospholamban. This phosphorylation enhances calcium influx and sarcoplasmic reticulum calcium uptake, contributing to increased contractility and heart rate. In the context of atrial fibrillation, this pathway's overstimulation is thought to contribute to the electrical instability of atrial tissue. Piboserod, by blocking the 5-HT4 receptor, is hypothesized to attenuate these downstream effects, thereby promoting a more stable atrial rhythm.
Preclinical Research on 5-HT4 Antagonists in Atrial Fibrillation Models
While specific preclinical data for piboserod in AF models are scarce, studies on other selective 5-HT4 receptor antagonists provide valuable insights into the potential electrophysiological effects of this drug class.
Electrophysiological Effects in a Porcine Model of Atrial Fibrillation
A study investigating the effects of the selective 5-HT4 antagonist SB203186 in a porcine model of AF induced by rapid atrial pacing demonstrated significant effects on key electrophysiological parameters.
Table 1: Electrophysiological Effects of a 5-HT4 Antagonist (SB203186) in a Porcine AF Model
| Parameter | Control Group (at 6h) | SB203186 Group (at 6h) | p-value |
| Atrial Effective Refractory Period (ERP) | Shortened | Preserved (less shortened) | <0.05 |
| Monophasic Action Potential (MAP) Duration | Shortened | Preserved (less shortened) | <0.05 |
Data are qualitative summaries from the cited study, as exact numerical values for all time points were not provided in the abstract.
Experimental Protocol: Porcine Model of AF
The following protocol outlines the methodology used in the preclinical study of a 5-HT4 antagonist in a porcine model of atrial fibrillation.
Clinical Research on Piboserod in a Cardiac Population
While a dedicated clinical trial for piboserod in atrial fibrillation has not been identified in the public domain, a Phase II clinical trial (NCT00421746) evaluated the effects of piboserod in patients with symptomatic heart failure. This study provides the most relevant clinical data and a detailed protocol for piboserod's use in a cardiac patient population.
Quantitative Data from the Piboserod Heart Failure Trial
The study was a prospective, double-blind, parallel-group trial where patients with NYHA class II-IV heart failure and a left ventricular ejection fraction (LVEF) of ≤35% were randomized to receive either piboserod 80 mg or a placebo for 24 weeks.
Table 2: Key Efficacy Endpoints from the Piboserod Heart Failure Trial (NCT00421746)
| Endpoint | Placebo Group (n=70) | Piboserod 80 mg Group (n=67) | p-value |
| Change in LVEF from baseline (%) | - | +1.7 | 0.020 |
| Change in LV end-systolic volume (mL) | - | -7 (from 165 to 158) | 0.060 |
Data extracted from the publication of the NCT00421746 trial.
Experimental Protocol: Phase II Clinical Trial in Heart Failure
The following diagram illustrates the workflow of the Phase II clinical trial of piboserod in patients with heart failure.
Discussion and Future Directions
The available evidence suggests that antagonism of the 5-HT4 receptor is a viable strategy for modulating atrial electrophysiology. Preclinical studies with selective 5-HT4 antagonists have demonstrated the potential to prevent or reduce the electrophysiological remodeling associated with atrial fibrillation. While clinical data for piboserod in AF is lacking, the findings from the heart failure trial indicate that the drug is pharmacologically active in the human heart and can induce modest improvements in cardiac function.
Future research in this area should focus on several key aspects:
-
Preclinical Efficacy Studies: Conducting preclinical studies with piboserod in established animal models of atrial fibrillation to directly assess its effects on AF burden, duration, and electrophysiological parameters.
-
Dose-Ranging and Safety Studies: If preclinical efficacy is established, well-designed Phase I and II clinical trials in patients with paroxysmal atrial fibrillation would be necessary to determine the optimal dose, safety profile, and preliminary efficacy of piboserod for this indication.
-
Biomarker Development: Identifying and validating biomarkers that could predict patient response to 5-HT4 antagonist therapy would be crucial for patient stratification in future clinical trials.
Conclusion
Piboserod hydrochloride represents a targeted therapeutic approach for atrial fibrillation by antagonizing the 5-HT4 receptor. While direct clinical evidence in AF is not available, the mechanistic rationale is strong, and preclinical data from related compounds are encouraging. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge and to design future studies to fully elucidate the therapeutic potential of piboserod in the management of atrial fibrillation.
References
Investigating the Potential Role of Piboserod in Attenuating Cardiac Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a final common pathway in most heart diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. Despite its prevalence, effective anti-fibrotic therapies remain elusive. Piboserod, a selective serotonin (B10506) 5-HT4 receptor antagonist, has been investigated for its effects on left ventricular function in heart failure. This technical guide explores the potential, yet currently unproven, role of Piboserod in modulating cardiac fibrosis. We provide a comprehensive overview of established experimental models of cardiac fibrosis, delve into the key signaling pathways implicated in its pathogenesis, and present a hypothesized mechanism through which Piboserod could exert anti-fibrotic effects. This document serves as a resource for researchers interested in exploring the therapeutic potential of targeting the 5-HT4 receptor in the context of cardiac fibrosis.
Introduction to Cardiac Fibrosis
Myocardial fibrosis is a pathological process involving the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, which are responsible for excessive ECM production.[1][2] This leads to a progressive replacement of healthy myocardial tissue with non-contractile fibrous tissue, impairing both systolic and diastolic function.[3][4] Key molecular mediators of cardiac fibrosis include transforming growth factor-beta (TGF-β), angiotensin II, and endothelin-1, which activate intracellular signaling cascades that promote a fibrotic response.[5]
Piboserod is a selective antagonist of the serotonin 5-HT4 receptor.[6] The 5-HT4 receptor, a Gs-protein coupled receptor, is known to be upregulated in the failing heart, and its stimulation leads to positive inotropic and chronotropic effects.[7][8] While clinical studies have evaluated Piboserod's impact on cardiac function in heart failure patients, its specific effects on the underlying fibrotic processes have not been extensively studied.[6][9] Given the intricate role of serotonin signaling in cardiovascular remodeling, investigating the potential anti-fibrotic properties of Piboserod is a logical next step.[10]
Experimental Models of Cardiac Fibrosis
To investigate the potential anti-fibrotic effects of Piboserod, robust and reproducible animal models of cardiac fibrosis are essential. The choice of model depends on the specific aspect of cardiac fibrosis being studied.
Angiotensin II (Ang II)-Induced Fibrosis
This model recapitulates fibrosis driven by the renin-angiotensin-aldosterone system (RAAS), a key pathway in hypertensive heart disease.[11][12]
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used.[13]
-
Ang II Administration: Angiotensin II is continuously infused via subcutaneously implanted osmotic minipumps at a dose that induces hypertension and cardiac fibrosis.
-
Duration: The infusion is typically maintained for 2 to 4 weeks.[12]
-
Piboserod Treatment: Piboserod or vehicle control would be administered daily via oral gavage or through a separate osmotic pump, starting concurrently with or prior to Ang II infusion.
-
Endpoint Analysis: At the end of the study period, hearts are harvested for histological analysis (Masson's trichrome or Picrosirius red staining), gene expression analysis of fibrotic markers (e.g., Collagen I, Collagen III, α-SMA), and protein analysis (Western blotting).[11][14] Cardiac function is assessed via echocardiography.
Isoproterenol (ISO)-Induced Fibrosis
This model mimics fibrosis resulting from excessive β-adrenergic stimulation, a hallmark of chronic heart failure.[15][16]
Experimental Protocol:
-
Animal Model: Various mouse strains can be used, with the severity of fibrosis being strain-dependent.[16]
-
ISO Administration: Isoproterenol is administered via daily subcutaneous injections or continuous infusion with an osmotic pump. Dosing can be varied to induce either hypertrophy or significant fibrosis.[15][17]
-
Duration: Treatment duration typically ranges from 7 to 14 days.[15]
-
Piboserod Treatment: Concurrent administration of Piboserod would allow for the assessment of its ability to counteract β-agonist-induced fibrosis.
-
Endpoint Analysis: Similar to the Ang II model, endpoints include histological quantification of fibrosis, and gene and protein expression of fibrotic markers.[18][19]
Transverse Aortic Constriction (TAC)
The TAC model simulates pressure overload-induced cardiac hypertrophy and subsequent fibrosis, mimicking conditions like aortic stenosis and hypertension.[20][21][22]
Experimental Protocol:
-
Surgical Procedure: A suture is tied around the transverse aorta between the innominate and left common carotid arteries to create a defined stenosis.[13]
-
Animal Model: Mice are the most common species used for this procedure.[21]
-
Duration: The pressure overload is maintained for several weeks (typically 4-8 weeks) to allow for the development of significant fibrosis.[23]
-
Piboserod Treatment: Piboserod administration would typically begin after the TAC surgery.
-
Endpoint Analysis: Echocardiography is used to monitor cardiac function and hypertrophy over time. Post-mortem analysis includes heart weight to body weight ratio, histological assessment of fibrosis, and molecular analysis of fibrotic signaling pathways.[13][23]
Experimental Workflow for a Cardiac Fibrosis Model
Caption: A generalized workflow for investigating Piboserod in a cardiac fibrosis model.
Key Signaling Pathways in Cardiac Fibrosis
Understanding the molecular pathways driving cardiac fibrosis is crucial for identifying potential therapeutic targets.
The TGF-β Signaling Pathway
The TGF-β signaling pathway is a master regulator of fibrosis in the heart and other organs.[24]
-
Activation: Latent TGF-β is activated in response to cardiac injury.
-
Receptor Binding: Active TGF-β binds to its type II receptor, which then recruits and phosphorylates the type I receptor.
-
SMAD-dependent (Canonical) Pathway: The activated type I receptor phosphorylates SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and α-SMA.[5]
-
SMAD-independent (Non-canonical) Pathways: TGF-β can also activate other pathways, such as MAPKs (p38, JNK, ERK) and PI3K/Akt, which contribute to the fibrotic response.[5][24]
TGF-β Signaling in Cardiac Fibroblasts
Caption: The canonical TGF-β/SMAD signaling pathway leading to pro-fibrotic gene expression.
Serotonin Signaling in the Heart
Serotonin (5-HT) exerts a wide range of effects on the cardiovascular system through various receptor subtypes.[25][26] While the role of 5-HT4 receptors in fibrosis is not well-defined, the 5-HT2B receptor has been directly implicated in cardiac remodeling.
-
5-HT2B Receptor: Activation of the 5-HT2B receptor on cardiac fibroblasts has been shown to promote a pro-fibrotic phenotype.[17][27] This includes increased proliferation, differentiation into myofibroblasts, and the production of inflammatory cytokines.[17][28] Blockade of the 5-HT2B receptor can prevent cardiac hypertrophy and fibrosis in some experimental models.[29]
5-HT2B Receptor Signaling in Cardiac Fibroblasts
Caption: The pro-fibrotic signaling cascade initiated by 5-HT2B receptor activation.
Hypothesized Role of Piboserod in Cardiac Fibrosis
While direct evidence is lacking, a potential anti-fibrotic role for Piboserod can be hypothesized based on the known functions of the 5-HT4 receptor and potential signaling crosstalk.
The 5-HT4 receptor is coupled to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.[7] Chronic elevation of cAMP through pathways like β-adrenergic stimulation is known to be detrimental and can contribute to cardiac remodeling. It is plausible that in a failing heart, where 5-HT4 receptors are upregulated, their chronic stimulation contributes to a pro-fibrotic environment.
By antagonizing the 5-HT4 receptor, Piboserod could potentially:
-
Reduce cAMP-mediated pro-fibrotic signaling: Attenuate downstream signaling cascades that may be activated by chronic 5-HT4 receptor stimulation.
-
Modulate crosstalk with other pro-fibrotic pathways: The cAMP pathway can interact with other signaling systems, including those activated by TGF-β and Ang II. Piboserod might indirectly influence these pathways.
-
Improve overall cardiac function: By reducing the positive chronotropic and inotropic effects of 5-HT in a failing heart, Piboserod may lessen cardiac stress, thereby indirectly reducing the stimuli for fibrotic remodeling.[6][30]
Hypothesized Anti-Fibrotic Mechanism of Piboserod
Caption: A proposed mechanism for Piboserod's potential anti-fibrotic action via 5-HT4 receptor antagonism.
Data Presentation and Quantitative Analysis
Quantitative analysis is paramount in assessing the efficacy of an anti-fibrotic agent. Below are tables summarizing the types of quantitative data that would be essential to collect in studies investigating Piboserod's role in cardiac fibrosis, with example data from literature on related compounds and models.
Table 1: Histological Quantification of Cardiac Fibrosis
| Treatment Group | Model | Quantification Method | Fibrotic Area (%) |
| Sham | Ang II | Masson's Trichrome | 1.1 ± 0.5[4] |
| Ang II + Vehicle | Ang II | Masson's Trichrome | 2.6 ± 1.5[4] |
| Ang II + Piboserod | Ang II | Masson's Trichrome | Hypothetical Data |
| Sham | ISO | Picrosirius Red | ~1[16] |
| ISO + Vehicle | ISO | Picrosirius Red | ~7 (strain-dependent)[16] |
| ISO + Piboserod | ISO | Picrosirius Red | Hypothetical Data |
Table 2: Gene Expression of Pro-Fibrotic Markers (Relative to Sham)
| Treatment Group | Model | Collagen I (Col1a1) | Collagen III (Col3a1) | α-SMA (Acta2) |
| Ang II + Vehicle | Ang II | ↑↑↑ | ↑↑↑ | ↑↑ |
| Ang II + Piboserod | Ang II | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| ISO + Vehicle | ISO | ↑↑↑[15] | ↑↑[15] | ↑↑[15] |
| ISO + Piboserod | ISO | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Table 3: Echocardiographic Assessment of Cardiac Function
| Treatment Group | Model | LVEF (%) | FS (%) | LVID;d (mm) |
| Ang II + Vehicle | Ang II | ↓ | ↓ | ↑ |
| Ang II + Piboserod | Ang II | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| TAC + Vehicle | TAC | ↓[21] | ↓[21] | ↑[21] |
| TAC + Piboserod | TAC | Hypothetical Data | Hypothetical Data | Hypothetical Data |
(LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVID;d: Left Ventricular Internal Diameter in Diastole)
Conclusion and Future Directions
While Piboserod has been studied in the context of heart failure, its direct effects on cardiac fibrosis remain an unexplored but promising area of research. This guide outlines the established models, key signaling pathways, and a hypothesized mechanism of action to provide a framework for investigating the potential anti-fibrotic properties of this 5-HT4 receptor antagonist. Future studies should focus on testing Piboserod in preclinical models of cardiac fibrosis, such as those induced by Angiotensin II, isoproterenol, or TAC. Key endpoints should include comprehensive histological and molecular quantification of fibrosis, as well as detailed assessment of cardiac function. Elucidating the role of the 5-HT4 receptor in cardiac fibrosis could open new avenues for the development of targeted anti-fibrotic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative analysis of myocardial fibrosis in normals, hypertensive hearts, and hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 6. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular remodeling and the peripheral serotonergic system | Thoracic Key [thoracickey.com]
- 11. Frontiers | Farrerol prevents Angiotensin II-induced cardiac remodeling in vivo and in vitro [frontiersin.org]
- 12. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 16. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]
- 22. Transverse Aortic Constriction (TAC) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Serotonin Receptors in Myocardial Infarction: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Serotonin 5-HT2B receptor in cardiac fibroblast contributes to cardiac hypertrophy: a new therapeutic target for heart failure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bec.uac.bj [bec.uac.bj]
- 29. Contribution of serotonin to cardiac remodeling associated with hypertensive diastolic ventricular dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Piboserod Hydrochloride for Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod (B1663627) hydrochloride is a selective serotonin (B10506) 5-HT4 receptor antagonist that has been investigated as a potential therapeutic agent for heart failure. The rationale for its use in this indication stems from the observation that myocardial 5-HT4 receptors are upregulated and activated in failing hearts.[1] This increased signaling through the 5-HT4 receptor, which shares a downstream pathway with β-adrenergic receptors, is hypothesized to contribute to the pathophysiology of heart failure.[2] This technical guide provides an in-depth overview of the early-stage research on piboserod hydrochloride for heart failure, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: 5-HT4 Receptor Antagonism in Heart Failure
In the failing heart, there is an increased expression of 5-HT4 receptors in ventricular muscle.[1] The binding of serotonin (5-HT) to these Gs-coupled receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is similar to that of β-adrenergic receptors and is thought to contribute to detrimental effects in the chronically failing heart, such as adverse remodeling and arrhythmias. Piboserod, as a selective 5-HT4 receptor antagonist, is designed to block these effects.
Figure 1: 5-HT4 Receptor Signaling Pathway
Preclinical Research
An early preclinical study investigated the effects of a 5-HT4 receptor antagonist, SB207266 (piboserod), in a rat model of heart failure induced by myocardial infarction.
Quantitative Data Summary
The following table summarizes the key findings from the preclinical study in a rat model of post-infarction heart failure.
| Parameter | Placebo Group (MIpl) | Piboserod Group (MIint) | Percentage Change |
| In Vivo Cardiac Function | |||
| LV Diastolic Diameter | N/A | N/A | 4.6% lower |
| Mitral Flow Deceleration | N/A | N/A | 24.2% lower |
| LV Systolic Diameter | N/A | N/A | 6.1% lower |
| Heart Weight | N/A | N/A | 10.2% lower |
| Lung Weight | N/A | N/A | 13.1% lower |
| Ex Vivo Myocardial Function | |||
| Inotropic Response to Isoprenaline (10 µM) | N/A | N/A | 36% higher |
| Inotropic Response to 5-HT (10 µM) | N/A | N/A | 57% lower |
Note: Specific baseline and post-treatment values for the placebo and piboserod groups were not provided in the source material, only the percentage changes.
Experimental Protocol: Rat Model of Post-Infarction Heart Failure
The study utilized a well-established rat model of heart failure induced by ligation of the left anterior descending (LAD) coronary artery.
-
Animal Model: Male Wistar rats were used.
-
Surgical Procedure:
-
The rats were anesthetized, intubated, and ventilated.
-
A left thoracotomy was performed to expose the heart.
-
The LAD coronary artery was ligated to induce a myocardial infarction.
-
The chest was closed, and the animals were allowed to recover.
-
-
Treatment:
-
Six weeks after the induction of myocardial infarction, surviving rats with congestive heart failure were randomized to receive either piboserod (SB207266) at a dose of 0.5 mg/kg/day or a placebo.
-
The drug was administered continuously for six weeks via subcutaneously implanted mini-osmotic pumps.
-
-
Assessments:
-
In Vivo Cardiac Function: Echocardiography was performed to assess left ventricular dimensions and function.
-
Ex Vivo Myocardial Function: Isolated left ventricular papillary muscles were used to evaluate the inotropic response to isoprenaline and serotonin.
-
Gene Expression: Real-time quantitative RT-PCR was used to measure mRNA levels of various cardiac markers.
-
Figure 2: Preclinical Experimental Workflow
Clinical Research: Phase II Trial (NCT00421746)
A prospective, double-blind, parallel-group, randomized controlled trial was conducted to evaluate the effect of piboserod on left ventricular function in patients with symptomatic heart failure.[3]
Quantitative Data Summary
Efficacy Results
| Endpoint | Placebo (n=70) | Piboserod 80 mg (n=67) | Treatment Effect (Piboserod vs. Placebo) | P-value |
| Change in LVEF (%) from Baseline | +1.7% (95% CI: 0.3, 3.2) | 0.020 | ||
| Change in LV End-Systolic Volume (mL) from Baseline | 165 (baseline) | 158 (post-treatment) | -7 mL | 0.060 |
LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular; CI: Confidence Interval.
Baseline Patient Characteristics
| Characteristic | Placebo (n=70) | Piboserod (n=67) |
| Age (years), mean (SD) | 64.1 (10.9) | 63.8 (10.1) |
| Male, n (%) | 58 (83) | 57 (85) |
| NYHA Class, n (%) | ||
| II | 42 (60) | 41 (61) |
| III | 27 (39) | 25 (37) |
| IV | 1 (1) | 1 (2) |
| Ischemic Etiology, n (%) | 49 (70) | 45 (67) |
| LVEF (%), mean (SD) | 26.1 (6.2) | 26.5 (6.4) |
| LV End-Diastolic Volume (mL), mean (SD) | 231 (68) | 235 (62) |
| LV End-Systolic Volume (mL), mean (SD) | 172 (61) | 173 (55) |
| NT-proBNP (pg/mL), median (IQR) | 1234 (568-2450) | 1180 (600-2187) |
| Beta-blocker Use, n (%) | 63 (90) | 60 (90) |
| ACE Inhibitor/ARB Use, n (%) | 68 (97) | 65 (97) |
| Diuretic Use, n (%) | 63 (90) | 61 (91) |
SD: Standard Deviation; NYHA: New York Heart Association; LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular; NT-proBNP: N-terminal pro-B-type natriuretic peptide; IQR: Interquartile Range; ACE: Angiotensin-Converting Enzyme; ARB: Angiotensin Receptor Blocker.
Experimental Protocol: Phase II Clinical Trial
-
Study Design: A prospective, double-blind, parallel-group, randomized controlled trial.[3]
-
Inclusion Criteria:
-
Patients with New York Heart Association (NYHA) class II-IV heart failure.
-
Left ventricular ejection fraction (LVEF) ≤ 0.35.
-
Receiving standard heart failure treatment.
-
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.
-
Randomization and Treatment:
-
Patients were randomized to receive either placebo (n=70) or piboserod 80 mg (n=67) once daily for 24 weeks.
-
The piboserod treatment included a 4-week up-titration period.
-
-
Primary Endpoint: Change in LVEF as measured by cardiac magnetic resonance imaging (MRI).[3]
-
Secondary Endpoints:
-
LV volumes.
-
N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.
-
Norepinephrine levels.
-
Quality of life assessments.
-
6-minute walk test.
-
Pharmacokinetics and Safety
Pharmacokinetics
Safety and Tolerability
In the Phase II clinical trial, patients treated with piboserod reported more adverse events compared to the placebo group.[3] However, the number of events was too small to identify any specific safety concerns.[3]
Conclusion
Early-stage research on this compound for heart failure suggests a potential, albeit modest, beneficial effect on left ventricular function. The mechanism of action, through selective 5-HT4 receptor antagonism, is biologically plausible given the upregulation of these receptors in the failing heart. A preclinical study in a rat model of heart failure demonstrated improvements in cardiac hemodynamics.[2] A Phase II clinical trial in patients with symptomatic heart failure showed a small but statistically significant improvement in LVEF with piboserod treatment.[3] However, this improvement in LVEF did not translate into significant changes in other efficacy parameters such as neurohormones, quality of life, or exercise tolerance, and more adverse events were reported in the piboserod group.[3] The clinical relevance of these findings remains uncertain, and further research would be needed to fully elucidate the therapeutic potential and safety profile of piboserod in the management of heart failure.
References
Methodological & Application
Dissolving Piboserod Hydrochloride for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Piboserod hydrochloride for use in cell culture experiments. Piboserod is a selective antagonist of the 5-HT4 receptor, making it a valuable tool for studying serotonergic signaling pathways in various cellular models.
Physicochemical and Solubility Data
This compound is a white to off-white solid. Its solubility in common laboratory solvents is crucial for the preparation of stock solutions for in vitro studies. The following table summarizes the available solubility data.
| Solvent | Solubility | Notes |
| Water | Soluble | [1] |
| DMSO (Dimethyl Sulfoxide) | Soluble | [2] Commercially available as a 10 mM solution.[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for long-term storage of small molecule inhibitors.
Materials:
-
This compound (powder)
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 405.96 g/mol . To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 405.96 g/mol x 1000 mg/g = 4.06 mg
-
-
Weigh the compound: Carefully weigh out 4.06 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the stock solution in cell culture medium to the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration: The effective concentration of this compound in cell culture can vary depending on the cell type and experimental design. In vitro studies have used concentrations ranging from 1 nM to 100 nM.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Serial dilution (Example for a 1 µM final concentration):
-
Intermediate Dilution (optional but recommended): Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of complete cell culture medium. This will result in a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture wells to achieve the desired final concentration. For example, to achieve a 1 µM final concentration in 1 mL of cell culture medium, add 10 µL of the 100 µM intermediate solution.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Mechanism of Action and Signaling Pathway
Piboserod is a selective antagonist of the 5-hydroxytryptamine 4 (5-HT4) receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), primarily couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular processes such as gene transcription and ion channel function. By competitively binding to the 5-HT4 receptor, Piboserod blocks the binding of serotonin and subsequent downstream signaling.
Caption: Piboserod's antagonism of the 5-HT4 receptor signaling pathway.
References
Application Notes and Protocols for Piboserod Hydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Piboserod hydrochloride, a potent and selective 5-HT₄ receptor antagonist, in isolated organ bath experiments. This document outlines the mechanism of action, experimental protocols, data presentation, and relevant signaling pathways.
Introduction to this compound
Piboserod (also known as SB 207266) is a highly selective antagonist of the 5-hydroxytryptamine type 4 (5-HT₄) receptor.[1] It has been investigated for its potential therapeutic effects in conditions such as irritable bowel syndrome (IBS) and atrial fibrillation.[1][2][3] Its high affinity and selectivity make it an invaluable pharmacological tool for studying the physiological and pathophysiological roles of the 5-HT₄ receptor in various tissues. In isolated organ bath experiments, Piboserod is instrumental in characterizing the effects of 5-HT₄ receptor activation and elucidating the involvement of this receptor in tissue responses to various stimuli.
Mechanism of Action: Piboserod acts as a competitive antagonist at the 5-HT₄ receptor.[4] This means it binds to the receptor at the same site as the endogenous agonist, serotonin (B10506) (5-HT), and other 5-HT₄ agonists, but does not activate the receptor. By occupying the receptor, Piboserod prevents agonists from binding and initiating downstream signaling cascades. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist.
5-HT₄ Receptor Signaling Pathways
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit.[5] Activation of the 5-HT₄ receptor initiates both G-protein dependent and independent signaling pathways.
G-Protein Dependent Pathway: Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to diverse cellular responses.[6]
G-Protein Independent Pathway: The 5-HT₄ receptor can also signal independently of G-proteins by activating the non-receptor tyrosine kinase, Src.[7][8] This can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in processes such as gene expression and cell proliferation.[7]
Data Presentation: Quantifying Piboserod's Antagonist Activity
The antagonist activity of Piboserod is typically quantified by determining its equilibrium dissociation constant (K₈) or its pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For a competitive antagonist, the pA₂ is theoretically equal to the pK₈ (the negative logarithm of the K₈).
| Parameter | Tissue Preparation | Agonist Used | Value | Reference |
| pA₂ | Rat isolated stomach fundus | 5-HT | 8.3 | [6] |
| p KB | Rat oesophageal tunica muscularis mucosa | Tegaserod | 9.5 | |
| Apparent pKb | Guinea pig colonic longitudinal muscle/myenteric plexus | TD-8954 | 9.3 | [3] |
| KB | Isolated human bladder detrusor strips | 5-HT | 0.56 nM | [9] |
Note: pA₂ and pK₈ values are logarithmic scales; a higher value indicates greater antagonist potency.
Experimental Protocols
The following protocols provide a general framework for using this compound in isolated organ bath experiments. Specific parameters such as buffer composition, temperature, and stimulation parameters may need to be optimized for different tissues.
General Isolated Organ Bath Setup
A typical isolated organ bath system consists of a tissue chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution), which is maintained at a constant temperature (usually 37°C) and aerated with a gas mixture (typically 95% O₂ and 5% CO₂). The isolated tissue is suspended in the chamber, with one end fixed and the other connected to a force-displacement transducer to record changes in tissue tension.
Protocol for Guinea Pig Ileum or Colon Preparation
This protocol is adapted from standard methods for isolated intestinal preparations.
Solutions and Reagents:
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., distilled water or DMSO) and make serial dilutions.
-
5-HT₄ Agonist Stock Solution: Prepare a stock solution of a suitable 5-HT₄ agonist (e.g., 5-HT, Cisapride, or a selective agonist) for constructing concentration-response curves.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum or distal colon and place it in Krebs-Henseleit solution aerated with 95% O₂ / 5% CO₂.
-
Gently flush the lumen to remove its contents.
-
For longitudinal muscle-myenteric plexus (LMMP) preparations, carefully peel away the mucosal and circular muscle layers.
-
Cut the tissue into strips of appropriate size (e.g., 1-2 cm long).
-
-
Mounting and Equilibration:
-
Suspend the tissue strip in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ / 5% CO₂.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.
-
-
Experiment:
-
Control Agonist Response: Construct a cumulative concentration-response curve to the chosen 5-HT₄ agonist. This will serve as the control curve.
-
Piboserod Incubation: After thorough washout and re-equilibration, incubate the tissue with a known concentration of Piboserod for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Agonist Response in the Presence of Piboserod: In the continued presence of Piboserod, reconstruct the concentration-response curve to the 5-HT₄ agonist.
-
Repeat: Repeat the incubation and agonist concentration-response curve with increasing concentrations of Piboserod.
-
Data Analysis: Schild Plot
To determine the pA₂ value, a Schild plot is constructed.
-
Calculate the Dose Ratio (DR): For each concentration of Piboserod, calculate the dose ratio by dividing the EC₅₀ of the agonist in the presence of Piboserod by the EC₅₀ of the agonist in the absence of Piboserod.
-
Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Piboserod (-log[Piboserod]) on the x-axis.
-
pA₂ Determination: Perform a linear regression on the data points. The x-intercept of the regression line is the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
Applications and Considerations
-
Tissue Specificity: The potency of Piboserod and the effects of 5-HT₄ receptor activation can vary between different tissues (e.g., gastrointestinal, cardiac, bladder). It is crucial to characterize its effects in the specific tissue of interest.
-
Receptor Selectivity: While Piboserod is highly selective for the 5-HT₄ receptor, it is good practice to confirm that the observed effects are indeed mediated by this receptor, potentially by using other 5-HT₄ antagonists or agonists.
-
Spontaneous Activity: Some tissues, like the guinea pig ileum, may exhibit spontaneous contractions. It is important to establish a stable baseline before drug administration.
-
Solvent Effects: If using a solvent like DMSO to dissolve Piboserod, ensure that the final concentration in the organ bath is low (typically <0.1%) and that a solvent control experiment is performed to rule out any effects of the solvent itself.
By following these protocols and data analysis methods, researchers can effectively utilize this compound as a tool to investigate the role of the 5-HT₄ receptor in a wide range of physiological and pharmacological studies.
References
- 1. Guinea Pig Ileum [sheffbp.co.uk]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conractile responses of guinea-pig ileum to high-frequency electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Piboserod Hydrochloride: Application Notes and Protocols for Studying Serotonin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod (B1663627) hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2] Its high affinity for the 5-HT4 receptor makes it an invaluable pharmacological tool for elucidating the diverse roles of this receptor in various physiological and pathophysiological processes.[2][3] The 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), is widely expressed in the central nervous system and peripheral tissues, including the gastrointestinal tract, heart, and adrenal glands.[4][5] Its activation initiates a signaling cascade predominantly through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][6][7] This application note provides detailed protocols for utilizing piboserod hydrochloride to investigate 5-HT4 receptor-mediated signaling pathways.
Physicochemical Properties
| Property | Value |
| IUPAC Name | N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-2H-[4][6]oxazino[3,2-a]indole-10-carboxamide hydrochloride |
| Molecular Formula | C₂₂H₃₁N₃O₂ · HCl |
| Molecular Weight | 405.96 g/mol |
| CAS Number | 178273-87-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound from various in vitro assays.
| Parameter | Value | Species/System | Assay Type | Reference |
| pKi | 10.4 ± 0.1 | Human 5-HT4(c) receptor | Radioligand Binding Assay | [3] |
| Ki | ~1.5 nM | Human 5-HT4 receptors | In vitro studies | [2] |
| pKi | 6.6 ± 0.1 | Human 5-HT2B receptor | Radioligand Binding Assay | [3] |
| pKB | 9.5 | Rat isolated oesophagus | Functional Antagonism (vs. Tegaserod) | [3] |
| KB | 0.56 ± 0.09 nM | Human detrusor muscle strips | Functional Antagonism (vs. 5-HT) | [8] |
Serotonin (B10506) 5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by serotonin (5-HT) initiates a cascade of intracellular events. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[4][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB.[4][7] The 5-HT4 receptor can also signal through G-protein-independent pathways, such as the activation of Src tyrosine kinase, and can influence other signaling molecules like ERK1/2.[4][6] Piboserod, as a selective antagonist, blocks the initial binding of 5-HT, thereby inhibiting all subsequent downstream signaling events.
Experimental Protocols
The following are representative protocols that can be adapted for the study of this compound.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of piboserod for the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-GR113808)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-5HT4 cells and harvest them. Lyse the cells in hypotonic buffer and homogenize. Centrifuge the lysate to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled 5-HT4 antagonist (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the log concentration of piboserod to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of piboserod to inhibit agonist-induced cAMP production.
Materials:
-
CHO or HEK293 cells expressing the human 5-HT4 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
5-HT4 receptor agonist (e.g., serotonin)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96- or 384-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and add stimulation buffer containing a PDE inhibitor. Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Stimulation: Add the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the log concentration of piboserod. Calculate the IC50 value. For a more detailed characterization of the antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of piboserod to determine the pA2 value.[9][10]
Isolated Tissue Bath Assay for Smooth Muscle Relaxation
This protocol assesses the functional antagonism of piboserod on 5-HT4 receptor-mediated smooth muscle relaxation.
Materials:
-
Animal tissue (e.g., rat esophagus or guinea pig ileum)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
5-HT4 receptor agonist (e.g., tegaserod (B130379) or a specific 5-HT4 agonist)
-
This compound
-
Contractile agent (e.g., carbachol (B1668302) or high potassium solution)
-
Isolated tissue bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines and dissect the desired tissue (e.g., esophagus). Cut the tissue into appropriate-sized segments or rings and mount them in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15 minutes.
-
Viability Check: Contract the tissues with a standard contractile agent to ensure viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: Pre-incubate the tissues with various concentrations of this compound or vehicle for a set period (e.g., 30 minutes).
-
Agonist-induced Relaxation: Pre-contract the tissues with a contractile agent. Once a stable contraction is achieved, cumulatively add the 5-HT4 agonist to generate a concentration-response curve for relaxation.
-
Data Analysis: Measure the magnitude of relaxation as a percentage of the pre-contraction. Plot the relaxation response against the log concentration of the agonist in the absence and presence of piboserod. A rightward shift in the agonist concentration-response curve in the presence of piboserod indicates competitive antagonism. A Schild analysis can be performed to determine the pA2 value.[3]
In Vitro Electrophysiology (Patch-Clamp)
This protocol can be adapted to study the effect of piboserod on 5-HT4 receptor-mediated modulation of ion channel activity.
Materials:
-
Cells expressing both the 5-HT4 receptor and the ion channel of interest (e.g., neurons or transfected cell lines)
-
External and internal patch-clamp solutions
-
5-HT4 receptor agonist
-
This compound
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for patch-clamp recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution. Pull a glass micropipette and fill it with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record the baseline activity of the ion channel of interest using appropriate voltage-clamp or current-clamp protocols.
-
Agonist Application: Perfuse the 5-HT4 agonist onto the cell and record the changes in ion channel activity.
-
Antagonist Application: After washing out the agonist, pre-incubate the cell with this compound for a few minutes and then co-apply the agonist and piboserod.
-
Data Analysis: Analyze the changes in ion channel parameters (e.g., current amplitude, opening probability, firing frequency) in the presence of the agonist alone and with piboserod. A reduction or blockade of the agonist's effect by piboserod demonstrates 5-HT4 receptor-mediated modulation of the ion channel.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the Safety Data Sheet (SDS). As part of a comprehensive safety pharmacology profile, it is advisable to assess the effect of piboserod on hERG potassium channels to evaluate potential cardiotoxicity.[11][12][13][14]
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the 5-HT4 receptor. The protocols outlined in this application note provide a framework for characterizing its antagonist properties and for exploring the downstream consequences of 5-HT4 receptor blockade in various cellular and tissue systems. The use of piboserod in these assays will contribute to a deeper understanding of serotonin signaling pathways and may aid in the development of novel therapeutics targeting the 5-HT4 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Piboserod Hydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor. In the context of cardiac electrophysiology, Piboserod has been investigated for its potential therapeutic effects, particularly in conditions such as atrial fibrillation and heart failure. Myocardial 5-HT4 receptors are Gs-coupled proteins that, when stimulated by serotonin (5-hydroxytryptamine, 5-HT), can lead to increased intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the function of various ion channels, leading to changes in cardiac myocyte excitability and contractility. In pathological conditions like heart failure, the expression and activity of 5-HT4 receptors in the myocardium can be upregulated, contributing to adverse cardiac remodeling and arrhythmias. Piboserod, by blocking these receptors, is hypothesized to counteract these detrimental effects.
These application notes provide an overview of the use of this compound in electrophysiological studies, detailing its mechanism of action, experimental protocols for its application, and a summary of its observed effects on key electrophysiological parameters.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of serotonin to 5-HT4 receptors on the surface of cardiomyocytes. The canonical signaling pathway initiated by 5-HT4 receptor activation involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets crucial to cardiac electrophysiology. These include L-type calcium channels (ICaL), phospholamban, and potassium channels, ultimately altering the cardiac action potential. By blocking this pathway, Piboserod can prevent or reverse the electrophysiological consequences of elevated serotonin levels in the heart.
Application Notes and Protocols for Piboserod Hydrochloride in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod (B1663627) hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine 4 (5-HT4) receptor.[1] Its high affinity and specificity make it an invaluable tool for researchers studying the physiological and pathological roles of the 5-HT4 receptor, as well as for the discovery and development of novel therapeutic agents targeting this receptor. Competitive binding assays are a fundamental technique in pharmacology used to determine the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[2][3] These assays are crucial for characterizing the potency of new chemical entities and understanding their interaction with the target receptor.
This document provides detailed application notes and protocols for the use of piboserod hydrochloride in competitive binding assays for the 5-HT4 receptor.
Mechanism of Action and Signaling Pathway
Piboserod acts as a competitive antagonist at the 5-HT4 receptor, meaning it binds to the same site as the endogenous ligand, serotonin (B10506) (5-HT), and other agonists, but does not activate the receptor.[4] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.
Quantitative Data Summary
This compound exhibits high affinity for the 5-HT4 receptor. The binding affinity is typically expressed as the inhibition constant (Ki) or the pKi (-log(Ki)). The Ki value is calculated from the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) obtained in a competitive binding assay using the Cheng-Prusoff equation.[5]
| Compound | Receptor Subtype | Radioligand | Preparation | Ki | pKi | Apparent Antagonist Dissociation Constant (KB) |
| This compound | Human 5-HT4(c) | [3H]-GR113808 | Membranes from HEK293 cells | ~0.1 nM[4] | 10.4 ± 0.1[6] | 0.56 ± 0.09 nM[7] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT4 Receptors
This protocol describes the determination of the binding affinity of this compound for the human 5-HT4(c) receptor expressed in HEK293 cells by competitive displacement of the radiolabeled antagonist [3H]-GR113808.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT4(c) receptor.
-
Radioligand: [3H]-GR113808 (specific activity ~80-90 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Wash Buffer: Cold 50 mM HEPES, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters (e.g., Whatman GF/B).
-
Vacuum manifold.
-
Liquid scintillation counter.
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute in assay buffer to obtain a range of concentrations (e.g., from 10 pM to 100 µM).
-
Dilute the [3H]-GR113808 stock in assay buffer to a final concentration of 0.15 nM.[5]
-
Thaw the cell membranes on ice and dilute in assay buffer to a final concentration of approximately 2 µg of protein per well in a total assay volume of 400 µL.[5]
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: 2 µg of cell membranes, 0.15 nM [3H]-GR113808, and assay buffer.
-
Non-specific Binding: 2 µg of cell membranes, 0.15 nM [3H]-GR113808, and 10 µM unlabeled GR113808.
-
Competitive Binding: 2 µg of cell membranes, 0.15 nM [3H]-GR113808, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.[5]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [3H]-GR113808 as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Protocol 2: Preparation of Cell Membranes from HEK293 Cells Expressing 5-HT4 Receptors
This protocol describes the preparation of crude membrane fractions from cultured HEK293 cells transiently or stably expressing the human 5-HT4 receptor.
Materials and Reagents:
-
HEK293 cells expressing the 5-HT4 receptor.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Cell scraper.
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
Procedure:
-
Cell Harvest:
-
Grow HEK293 cells expressing the 5-HT4 receptor to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cells using a Dounce homogenizer (10-20 strokes) or sonicate on ice until >90% of cells are lysed (monitor by microscopy).
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
-
Membrane Preparation and Storage:
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High non-specific binding | Insufficient washing | Increase the number and volume of washes. Ensure wash buffer is cold. |
| Radioligand concentration too high | Use a radioligand concentration at or below its Kd. | |
| Filter plate not adequately pre-treated | Pre-soak the filter plate in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter. | |
| Low specific binding | Low receptor expression in cell membranes | Verify receptor expression by Western blot or use a cell line with higher expression. |
| Inactive radioligand | Check the age and storage conditions of the radioligand. | |
| Incorrect assay conditions (pH, temperature) | Optimize assay buffer pH and incubation temperature. | |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure thorough mixing. |
| Incomplete filtration or washing | Ensure a consistent vacuum is applied and that all wells are washed equally. | |
| Cell membranes not properly homogenized | Ensure complete homogenization of the membrane suspension before aliquoting. |
References
- 1. Piboserod [medbox.iiab.me]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 6. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Piboserod hydrochloride solubility issues in aqueous solutions
Technical Support Center: Piboserod (B1663627) Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with piboserod hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: Piboserod is a selective 5-HT₄ receptor antagonist that has been investigated for its potential therapeutic effects in cardiovascular and gastrointestinal disorders.[1] this compound is the salt form of piboserod. The solubility of a compound in aqueous solutions is critical for its use in in vitro and in vivo experiments, as it directly impacts drug exposure and bioavailability. Inconsistent or poor solubility can lead to unreliable experimental results.
Q2: There appears to be conflicting information regarding the solubility of piboserod. Is it soluble in water?
A2: The apparent contradiction in solubility information likely stems from the difference between piboserod free base and its hydrochloride salt. The free base form of piboserod is reported to be insoluble in water.[1] In contrast, the hydrochloride salt, this compound, is described as being soluble in water.[2] This is a common characteristic for weakly basic compounds, where the salt form exhibits enhanced aqueous solubility compared to the free base.
Q3: What is the recommended solvent for piboserod?
A3: For piboserod free base, a co-solvent system is often necessary to achieve a desirable concentration for experimental use. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] For this compound, while it is reported to be water-soluble, the maximum achievable concentration in simple aqueous buffers may vary.[2] It is recommended to start with aqueous buffers and, if solubility issues arise, consider the use of co-solvents.
Q4: How can I improve the solubility of this compound in my experiments?
A4: If you encounter solubility issues with this compound, several strategies can be employed:
-
pH Adjustment: The solubility of piboserod, as a weak base, is likely pH-dependent. Solubility is expected to be higher in acidic conditions (lower pH).
-
Use of Co-solvents: Organic co-solvents such as DMSO or ethanol (B145695) can be used to first dissolve the compound before further dilution in an aqueous buffer.
-
Sonication: Gentle sonication can help to break down aggregates and enhance the dissolution of the compound.
-
Warming: Gently warming the solution can also increase the rate and extent of dissolution. However, be cautious about the thermal stability of the compound.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer upon preparation or during storage.
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | 1. Attempt to dissolve a smaller amount of the compound to prepare a lower concentration solution. 2. If a higher concentration is required, consider using a co-solvent system. (See Experimental Protocols). |
| pH of the Buffer | 1. Measure the pH of your final solution. 2. Try preparing the solution in a buffer with a lower pH (e.g., pH 4-6). |
| Buffer Composition | Certain buffer salts can interact with the compound, leading to precipitation. Try using an alternative buffer system. |
| Improper Dissolution Technique | 1. Ensure the compound is fully dissolved initially. Use of a vortex mixer and sonication can aid dissolution. 2. For stock solutions in organic solvents, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to not cause precipitation of buffer salts. |
Quantitative Data Summary
The following table summarizes the available solubility data for piboserod and its hydrochloride salt.
| Compound | Solvent System | Solubility | Reference |
| Piboserod (Free Base) | Water | Insoluble | [1] |
| Piboserod (Free Base) | DMSO | Soluble | [1] |
| Piboserod (Free Base) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| Piboserod (Free Base) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3] |
| This compound | Water | Soluble (quantitative limit not specified) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound in Aqueous Buffer
-
Objective: To prepare a solution of this compound in a simple aqueous buffer.
-
Materials: this compound powder, desired aqueous buffer (e.g., PBS, HEPES), vortex mixer, sonicator.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the aqueous buffer to the powder to create a slurry.
-
Gradually add the remaining buffer while vortexing.
-
If the compound does not fully dissolve, place the solution in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, consider the troubleshooting steps outlined above or use Protocol 2.
-
Protocol 2: Preparation of Piboserod (Free Base) using a Co-solvent System
This protocol is adapted from a formulation for in vivo use and can be modified for in vitro applications.[3]
-
Objective: To prepare a stock solution of piboserod free base in a co-solvent system.
-
Materials: Piboserod free base powder, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of piboserod free base.
-
Add 10% of the final desired volume of DMSO to dissolve the compound.
-
Add 40% of the final desired volume of PEG300 and mix thoroughly.
-
Add 5% of the final desired volume of Tween-80 and mix thoroughly.
-
Add 45% of the final desired volume of saline and mix until a clear solution is obtained. This formulation achieves a solubility of at least 2.5 mg/mL.[3]
-
Visualizations
Caption: Mechanism of action of piboserod as a 5-HT4 receptor antagonist.
Caption: A logical workflow for troubleshooting piboserod solubility issues.
References
Technical Support Center: Optimizing Piboserod Hydrochloride Concentration for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Piboserod hydrochloride for in vivo experiments. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor.[1][2] By blocking this receptor, it inhibits the downstream signaling pathways typically initiated by serotonin (5-hydroxytryptamine, 5-HT). The 5-HT4 receptor is a Gs-protein coupled receptor, and its activation normally leads to an increase in intracellular cyclic AMP (cAMP) levels. Piboserod has been investigated for its therapeutic potential in conditions such as atrial fibrillation, irritable bowel syndrome (IBS), and heart failure.[1][3]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound, as a 5-HT4 receptor antagonist, primarily blocks two main signaling cascades initiated by 5-HT4 receptor activation:
-
G-protein dependent pathway: This involves the Gs alpha subunit, which activates adenylyl cyclase, leading to the production of cAMP. cAMP, in turn, activates Protein Kinase A (PKA).
-
G-protein independent pathway: This pathway involves the activation of Src, a non-receptor tyrosine kinase, which can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.
By blocking the 5-HT4 receptor, Piboserod inhibits these downstream effects.
Q3: What is a recommended starting dose for this compound in rodent models?
A3: The optimal dose of this compound will depend on the specific animal model, the route of administration, and the research question. However, based on published studies, a subcutaneous dose of 0.1 mg/kg has been shown to be effective in antagonizing the effects of a 5-HT4 agonist in rats. In a rat model of heart failure, a continuous infusion of 0.5 mg/kg/day via an osmotic pump was used.[4][5][6] For oral administration, a dose range of 0.3-30 mg/kg has been reported in rats. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: The preparation method will vary depending on the chosen route of administration. Due to potential solubility challenges, it is crucial to select an appropriate vehicle. Here are some general guidelines:
-
For subcutaneous or intraperitoneal injection: this compound can be dissolved in a vehicle such as sterile saline. However, if solubility is an issue, a co-solvent system may be necessary. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.[7] For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for similar compounds.
-
For oral gavage: this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) or dissolved in a suitable solvent system if solubility permits.[8]
-
For intravenous injection: The compound must be fully dissolved in a sterile, isotonic vehicle suitable for intravenous administration, such as sterile saline. The maximum recommended bolus injection volume for mice and rats is 5 ml/kg.[9]
It is critical to ensure the final solution is clear and free of precipitation. Gentle warming and sonication can aid in dissolution. Always prepare fresh solutions on the day of the experiment to ensure stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Low temperature. | - Try a different vehicle or a co-solvent system (e.g., DMSO/PEG300/Tween-80/saline).- Adjust the pH of the solution, if appropriate for the compound's stability.- Gently warm the solution and/or use sonication to aid dissolution. Ensure the solution remains clear upon cooling to room temperature.- Prepare a fresh solution immediately before use. |
| No observable effect at the expected dose | - Insufficient dose.- Poor bioavailability via the chosen administration route.- Rapid metabolism or clearance of the compound.- Incorrect administration technique. | - Perform a dose-response study to determine the optimal effective dose.- Consider a different route of administration that may offer better bioavailability (e.g., intravenous or intraperitoneal instead of oral).- Increase the dosing frequency based on the pharmacokinetic profile of the compound, if known.- Ensure proper administration technique to deliver the full dose to the intended site. |
| Adverse effects observed in animals (e.g., lethargy, weight loss) | - The administered dose is too high (toxic effects).- Off-target effects of the compound.- Irritation caused by the vehicle (e.g., high concentration of DMSO). | - Reduce the dose and conduct a dose-escalation study to find the maximum tolerated dose.- Monitor animals closely for any signs of distress.[10][11][12][13] If adverse effects persist even at lower effective doses, consider if they are related to the mechanism of action or potential off-target effects.- If using a co-solvent system, minimize the concentration of potentially irritating components like DMSO. Ensure the vehicle alone does not cause adverse effects by including a vehicle-only control group. |
| Variability in experimental results | - Inconsistent preparation of the dosing solution.- Inaccurate dosing.- Instability of this compound in the vehicle over time. | - Standardize the protocol for preparing the dosing solution to ensure consistency.- Use precise techniques for weighing the compound and measuring volumes.- Prepare fresh solutions for each experiment to avoid degradation of the compound. If solutions need to be stored, conduct stability tests to determine the appropriate storage conditions and duration. |
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound
| Species | Dose | Route of Administration | Application | Reference |
| Rat | 0.1 mg/kg | Subcutaneous (s.c.) | Antagonism of 5-HT4 agonist effects | N/A |
| Rat | 0.5 mg/kg/day | Continuous infusion (osmotic pump) | Heart failure model | [4][5][6] |
| Rat | 0.3 - 30 mg/kg | Oral (p.o.) | General pharmacology | N/A |
| Human | 80 mg | Oral (p.o.) | Symptomatic heart failure | [1] |
Note: The listed dosages are for reference only. Researchers should determine the optimal dose for their specific experimental model.
Table 2: Example Formulations for In Vivo Administration
| Formulation Component | Percentage | Purpose | Notes |
| Vehicle 1 | |||
| DMSO | 10% | Solubilizing agent | Minimize concentration to avoid potential toxicity. |
| PEG300 | 40% | Co-solvent | |
| Tween-80 | 5% | Surfactant/Emulsifier | |
| Saline (0.9% NaCl) | 45% | Vehicle | |
| Vehicle 2 | |||
| 0.5% Methylcellulose | 100% | Suspending agent | Suitable for oral gavage of suspensions. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Rodents
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a stock solution. Vortex thoroughly to ensure complete dissolution.
-
Add PEG300 to the DMSO solution and vortex until the mixture is homogeneous.
-
Add Tween-80 to the mixture and vortex again.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the solution to ensure it is clear and free of any precipitate. If necessary, gently warm the solution or sonicate briefly to aid dissolution. Allow the solution to return to room temperature before injection.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: General Workflow for Optimizing this compound Concentration
This protocol outlines a general workflow for determining the optimal in vivo concentration of this compound.
-
Dose Range Finding Study:
-
Based on literature, select a starting dose range.
-
Administer single doses of this compound at different concentrations to a small group of animals.
-
Monitor the animals for any signs of toxicity or adverse effects for a defined period.
-
Establish the Maximum Tolerated Dose (MTD).
-
-
Efficacy Study:
-
Based on the MTD, select a range of non-toxic doses for the efficacy study.
-
Administer the selected doses to different groups of animals in your disease model.
-
Include a vehicle control group and a positive control group (if applicable).
-
Measure the desired pharmacodynamic endpoints at appropriate time points.
-
-
Data Analysis:
-
Analyze the dose-response relationship to determine the optimal effective dose that produces the desired biological effect with minimal side effects.
-
Mandatory Visualizations
Caption: 5-HT4 Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lin2.curehunter.com [lin2.curehunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. downstate.edu [downstate.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
Troubleshooting unexpected results in Piboserod hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piboserod hydrochloride. The information is designed to address specific issues that may arise during experimentation, ensuring greater accuracy and reproducibility of results.
Frequently Asked Questions (FAQs)
1. Compound Handling and Stability
-
Q: I am observing precipitate in my this compound stock solution. How can I resolve this?
-
A: this compound solutions can be unstable and it is recommended to prepare them fresh for each experiment[1]. If you observe precipitation, gentle heating and/or sonication can aid in dissolution. For in vivo studies, specific formulation protocols using solvents such as DMSO, PEG300, Tween-80, and saline or corn oil can improve solubility[2]. Many hydrochloride salt forms of drugs have solubility issues in phosphate-buffered saline (PBS) at neutral or alkaline pH; consider using alternative buffer systems if precipitation persists[3][4][5].
-
-
Q: What are the recommended storage conditions for this compound?
-
A: this compound powder should be stored at -20°C for long-term stability (up to 3 years)[1]. Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year[2]. It is advisable to purchase smaller, pre-packaged sizes or to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles[1].
-
2. In Vitro Experiments
-
Q: I am seeing high background noise in my 5-HT4 receptor binding assay. What are the likely causes and solutions?
-
A: High background in receptor binding assays can obscure your specific signal. Common causes include non-specific binding of the radioligand to the filter membrane, assay plate, or other proteins in your preparation.
-
Troubleshooting Steps:
-
Optimize Blocking Conditions: Use blocking agents like bovine serum albumin (BSA) or casein to reduce non-specific binding[6].
-
Adjust Washing Steps: Increase the number of wash cycles or use a larger volume of cold wash buffer to more effectively remove unbound radioligand[7][8]. Ensure filters do not dry out between washes[7].
-
Use Appropriate Labware: Employ low-protein binding plates and tubes to minimize surface adhesion of the radioligand[7].
-
-
-
-
Q: My this compound is showing lower than expected potency or no effect in my cell-based assay. What should I investigate?
-
A: Several factors could contribute to a lack of efficacy in an in vitro setting.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: As solutions can be unstable, use a freshly prepared solution of this compound[1].
-
Verify Receptor Expression and Integrity: Ensure that the cells used in your assay express sufficient levels of functional 5-HT4 receptors. You can confirm this through techniques like Western blotting or qPCR.
-
Assess Cell Health: Poor cell viability can impact assay results. Perform a cell viability assay to rule out any cytotoxic effects of your experimental conditions.
-
Review Assay Protocol: Double-check all reagent concentrations, incubation times, and temperatures to ensure they are optimal for a robust signal-to-noise ratio[6].
-
-
-
3. In Vivo Experiments
-
Q: The in vivo effects of this compound in my animal model are less pronounced than expected from published data. What could be the reason?
-
A: Discrepancies between expected and observed in vivo effects can arise from several sources. Clinical studies with Piboserod in patients with chronic heart failure showed a statistically significant but small improvement in Left Ventricular Ejection Fraction (LVEF) that was not mirrored in other efficacy parameters, highlighting that effects can be subtle[9][10].
-
Troubleshooting Steps:
-
Check Formulation and Dosing: Ensure the compound is fully solubilized and administered at the correct dose. Refer to established protocols for formulating this compound for in vivo use[2].
-
Consider Animal Model Specifics: The expression and function of 5-HT4 receptors can vary between species and disease models. The specific pathophysiology of your model may influence the response to Piboserod.
-
Evaluate Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model may differ from what is reported in the literature. Consider conducting pharmacokinetic studies to determine the compound's bioavailability and half-life.
-
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental contexts.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/System | Reference |
| Ki | ~0.1 nM | Human 5-HT4 Receptor | [6] |
| Ki | ~1.5 nM | Human 5-HT4 Receptor | [11] |
| KB | 0.56 ± 0.09 nM | Isolated Human Bladder Strips | [10][12] |
Table 2: In Vivo Efficacy in a Rat Model of Heart Failure
| Parameter | Treatment Group | Placebo Group | Outcome | Reference |
| LV Diastolic Diameter | Lower by 4.6% | - | Improved Diastolic Function | [13][14] |
| LV Systolic Diameter | Reduced by 6.1% | - | - | [13][14] |
| Heart Weight | Reduced by 10.2% | - | - | [13][14] |
| Lung Weight | Reduced by 13.1% | - | - | [13][14] |
| Isoprenaline PIR | Increased by 36% | - | Increased Myocardial β-adrenoceptor-mediated PIR | [13][14] |
| 5-HT PIR | Decreased by 57% | - | Reduced 5-HT4 Receptor-mediated PIR | [13][14] |
Table 3: Clinical Trial Data in Patients with Symptomatic Heart Failure
| Parameter | Piboserod Group | Placebo Group | P-value | Conclusion | Reference |
| Change in LVEF | +1.7% | - | 0.020 | Small but significant improvement | [9][10] |
| Change in End-Systolic Volume | 165 mL to 158 mL | - | 0.060 | Trend towards reduction | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Antagonism in Human Detrusor Muscle
This protocol is adapted from studies evaluating the effect of Piboserod on serotonin-induced potentiation of contractile responses in human bladder tissue[10][12].
-
Tissue Preparation: Strips of human detrusor muscle are mounted in Krebs-HEPES buffer under a resting tension of 500 mg.
-
Stimulation: Electrical field stimulation (EFS) (e.g., 20 Hz, 1 ms (B15284909) duration at 300 mA for 5 s) is applied at 1-minute intervals.
-
Stabilization: Allow the EFS-induced contractions to stabilize.
-
Serotonin (B10506) Concentration-Response: Construct a concentration-response curve for serotonin (5-HT) (e.g., 0.1 nM - 100 µM) in the absence of Piboserod. To isolate the 5-HT4 receptor effects, experiments are performed in the presence of antagonists for other serotonin receptors, such as methysergide (B1194908) (1 µM for 5-HT1/5-HT2) and ondansetron (B39145) (3 µM for 5-HT3)[10][12].
-
Piboserod Incubation: In separate experiments, pre-incubate the tissue strips with this compound (e.g., 1 nM and 100 nM) for a sufficient time to reach equilibrium before constructing the 5-HT concentration-response curve.
-
Data Analysis: Compare the 5-HT concentration-response curves in the absence and presence of Piboserod to determine its antagonistic potency (e.g., by calculating the KB value).
Protocol 2: In Vivo Administration in a Rat Model of Heart Failure
This protocol is based on a study investigating the chronic effects of Piboserod in rats with post-infarction congestive heart failure[13][14].
-
Animal Model: Induce myocardial infarction in rats to create a model of congestive heart failure.
-
Compound Delivery: Administer Piboserod (referred to as SB207266 in the study) or a placebo via mini-osmotic pumps for continuous delivery over a period of 6 weeks. The described dose is 0.5 mg/kg/24h[13][14].
-
In Vivo Functional Assessment: Evaluate cardiac function in vivo using techniques such as echocardiography to measure parameters like LV diastolic and systolic diameters.
-
Ex Vivo Myocardial Function: At the end of the treatment period, isolate left ventricular papillary muscles to assess their contractile responses to stimuli like isoprenaline and 5-HT.
-
Molecular Analysis: Investigate changes in gene expression in the cardiac tissue using real-time quantitative RT-PCR for markers such as ANP, 5-HT4(b) and 5-HT2A receptors, and MHCβ.
Visualizations
Caption: Piboserod antagonizes the 5-HT4 receptor signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Troubleshooting common receptor binding assay issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Piboserod Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and storage of Piboserod hydrochloride. Understanding and controlling these factors are critical for ensuring the integrity and reliability of experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during research and development.
Stability Profile of this compound
The stability of this compound is a critical parameter that can be influenced by temperature, humidity, and light. While specific public data on forced degradation studies for this compound is limited, general principles of pharmaceutical stability suggest that the molecule may be susceptible to hydrolysis, oxidation, and photolysis.
Storage Recommendations
Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Condition | Duration | Source(s) |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solution in DMSO | -80°C | 6 months | |
| 4°C | 2 weeks | ||
| Aqueous Solutions | Prepare fresh | Same day use recommended | [1] |
Note: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment to minimize degradation.[1] If stock solutions in DMSO are prepared, they should be stored in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses potential issues that researchers may encounter when working with this compound.
Q1: I am observing variable or inconsistent results in my cell-based assays.
Possible Cause: Degradation of this compound in your experimental solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.[1]
-
Control for Light Exposure: Protect solutions from direct light, especially during long incubation periods. Use amber-colored tubes or cover your plates with foil.
-
pH of Media: Be mindful of the pH of your cell culture media or buffer systems, as highly acidic or basic conditions can accelerate hydrolysis.
-
Check for Contaminants: Ensure that your solvents and other reagents are free from oxidizing agents or other reactive impurities.
Q2: My this compound powder has changed color or appears clumpy.
Possible Cause: Exposure to moisture and/or light.
Troubleshooting Steps:
-
Proper Storage: Ensure the compound is stored in a tightly sealed container at the recommended temperature (-20°C).
-
Desiccant: Store the vial containing the powder in a desiccator to protect it from humidity.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: I am having difficulty dissolving this compound.
Possible Cause: Incorrect solvent or saturation issues.
Troubleshooting Steps:
-
Solvent Selection: this compound is typically soluble in DMSO for stock solutions. For aqueous buffers, solubility may be limited.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gentle warming of the solution may improve solubility, but be cautious as excessive heat can accelerate degradation.
Frequently Asked Questions (FAQs)
Q: What are the likely degradation pathways for this compound?
A: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation pathways may include:
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The tertiary amine and other electron-rich moieties could be prone to oxidation.
-
Photodegradation: Aromatic rings and conjugated systems within the molecule may absorb UV light, leading to photodegradation.
Q: How can I develop a stability-indicating HPLC method for this compound?
A: A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. The general steps for developing such a method are outlined in the "Experimental Protocols" section. This involves subjecting the drug to stress conditions (forced degradation) to generate degradation products and then developing an HPLC method that can separate the parent drug from all degradation products.
Q: Are there any known incompatibilities with common excipients?
A: There is no specific public data on the compatibility of this compound with common pharmaceutical excipients. It is recommended to perform compatibility studies with selected excipients during formulation development. Potential interactions could occur with excipients that are acidic, basic, or contain reactive impurities.
Experimental Protocols
Stability-Indicating HPLC Method Development (Example Protocol)
This protocol provides a general framework for developing a stability-indicating HPLC method. It must be optimized and validated specifically for this compound.
1. Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light (in a photostability chamber) for a defined period.
2. HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound and its degradation products show significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of all peaks.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Workflows and Pathways
To aid in understanding the processes involved in stability testing and potential degradation, the following diagrams are provided.
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Addressing off-target effects of Piboserod hydrochloride in experiments
Welcome to the technical support center for Piboserod hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help address and mitigate potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor.[1] The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR), and its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase.[2][3] This signaling cascade can influence various cellular processes. Piboserod competitively binds to the 5-HT4 receptor, preventing its activation by serotonin (5-HT) or other agonists.
Q2: What are the known off-target effects of this compound?
While Piboserod is highly selective for the 5-HT4 receptor, it has been shown to have a much lower affinity for the 5-HT2B receptor. This interaction is the most well-characterized off-target effect. The affinity of Piboserod for the 5-HT2B receptor is significantly lower than for the 5-HT4 receptor, meaning it is only likely to be a factor at higher concentrations of the compound.
Q3: My results are inconsistent with 5-HT4 receptor antagonism. Could this be an off-target effect?
Inconsistent results could potentially be due to off-target effects, particularly if you are using high concentrations of Piboserod. The 5-HT2B receptor is coupled to the Gq/G11 protein, which activates the phospholipase C (PLC) signaling pathway, leading to an increase in inositol (B14025) phosphates (IP3) and diacylglycerol (DAG).[4][5][6] This is a distinct signaling cascade from the 5-HT4 receptor's Gs/cAMP pathway. If your experimental system expresses 5-HT2B receptors, high concentrations of Piboserod could potentially interfere with this pathway, leading to unexpected results.
Q4: How can I minimize the risk of off-target effects in my experiments?
The most effective way to minimize off-target effects is to use the lowest effective concentration of this compound that still achieves complete antagonism of the 5-HT4 receptor in your system. Additionally, it is crucial to include appropriate controls in your experimental design.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| Unexpected increase in intracellular calcium or IP3 levels. | Piboserod may be acting on 5-HT2B receptors, which are coupled to the Gq/PLC pathway, leading to calcium mobilization. | - Lower the concentration of Piboserod. - Use a selective 5-HT2B receptor antagonist as a control to see if the effect is blocked. - Verify the expression of 5-HT2B receptors in your experimental system. |
| Incomplete blockade of serotonin-induced response, even at high Piboserod concentrations. | The response may be mediated by multiple serotonin receptor subtypes, not just 5-HT4. | - Use a cocktail of antagonists for other serotonin receptors (e.g., 5-HT1, 5-HT2, 5-HT3) to isolate the 5-HT4-mediated component of the response.[7] |
| Unexplained changes in cell morphology or proliferation. | Activation of the 5-HT2B receptor has been linked to mitogenic effects and can influence the cytoskeleton.[8] | - Assess cell health and morphology at various Piboserod concentrations. - If using a cell line, confirm its identity and receptor expression profile. |
| Variable results between different experimental batches. | Inconsistent concentrations of Piboserod or degradation of the compound. | - Prepare fresh stock solutions of this compound for each experiment. - Verify the concentration and purity of your Piboserod stock. |
Data Presentation
This compound Selectivity Profile
| Target | Affinity (pKi) | Affinity (Ki) | Notes |
| 5-HT4 Receptor (On-Target) | 10.4 | ~0.04 nM | High affinity and selectivity. |
| 5-HT2B Receptor (Off-Target) | 6.6 | ~251 nM | Significantly lower affinity. Off-target effects are possible at micromolar concentrations. |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Isolating 5-HT4 Receptor-Mediated Effects Using a Serotonin Antagonist Cocktail
This protocol is adapted from a study investigating the effects of Piboserod on human detrusor muscle and is useful for isolating 5-HT4 receptor activity in tissues or cells that may express multiple serotonin receptor subtypes.[7]
Objective: To ensure that the observed effects of Piboserod are specific to the 5-HT4 receptor.
Materials:
-
This compound
-
Serotonin (5-HT)
-
Methysergide (B1194908) (non-selective 5-HT1/5-HT2 receptor antagonist)
-
Ondansetron (B39145) (selective 5-HT3 receptor antagonist)
-
Appropriate buffer solution for your experimental system
Procedure:
-
Prepare your experimental setup (e.g., isolated tissue bath, cell culture plate).
-
Pre-incubate the preparation with a combination of methysergide (e.g., 1 µM) and ondansetron (e.g., 3 µM) for a sufficient time to ensure blockade of 5-HT1/2 and 5-HT3 receptors. The optimal pre-incubation time should be determined empirically for your system.
-
Following pre-incubation, add this compound at the desired concentrations.
-
After incubation with Piboserod, stimulate the preparation with a concentration-response curve of serotonin.
-
Measure the response of interest (e.g., muscle contraction, cAMP accumulation).
Expected Outcome: By blocking other major serotonin receptors, any remaining response to serotonin that is inhibited by Piboserod can be more confidently attributed to the 5-HT4 receptor.
Visualizations
Signaling Pathways
Caption: On-target 5-HT4 receptor signaling pathway.
Caption: Potential off-target 5-HT2B receptor signaling.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Piboserod [medbox.iiab.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 7. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
Technical Support Center: Enhancing the Oral Bioavailability of Piboserod Hydrochloride in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Piboserod hydrochloride in animal studies. Given the limited publicly available pharmacokinetic data for Piboserod, this guide focuses on strategies tailored to its known physicochemical properties as a poorly soluble, lipophilic, and weakly basic compound.
Frequently Asked Questions (FAQs)
1. What are the known physicochemical properties of this compound that may affect its oral bioavailability?
This compound is characterized by properties that can present challenges for oral absorption. It is a weakly basic compound with a pKa of approximately 9.8 and has a high lipophilicity, indicated by a predicted logP of 3.54. Crucially, its predicted aqueous solubility is low, at 0.0287 mg/mL. This combination of poor solubility and high lipophilicity often leads to dissolution rate-limited absorption and, consequently, low and variable oral bioavailability. While some sources may describe it as "soluble in water," this is likely referring to its solubility in specific organic solvents or under particular pH conditions, and for practical purposes in physiological media, it should be considered poorly soluble.
2. What are the primary challenges anticipated when administering this compound orally in animal studies?
Based on its physicochemical profile, researchers may encounter the following issues:
-
Low and Erratic Bioavailability: Due to its poor aqueous solubility, the dissolution of this compound in the gastrointestinal fluids is likely to be slow and incomplete, leading to low and inconsistent plasma concentrations after oral administration.
-
pH-Dependent Solubility: As a weak base, Piboserod's solubility is expected to be higher in the acidic environment of the stomach and decrease significantly in the more neutral pH of the small intestine, where most drug absorption occurs. This can lead to precipitation of the drug in the intestine, further limiting absorption.
-
Food Effects: The presence of food, particularly high-fat meals, can influence the bioavailability of lipophilic drugs. This effect can be unpredictable, leading to either enhanced or decreased absorption.
-
Pre-systemic Metabolism: While specific data for Piboserod is scarce, drugs with its characteristics can be susceptible to first-pass metabolism in the gut wall and liver, which would further reduce the amount of active drug reaching systemic circulation.
3. What are the recommended initial steps to assess the oral bioavailability of a new batch of this compound?
A staged approach is recommended. Start with in vitro characterization to understand the baseline properties of your specific drug substance. This should be followed by a pilot in vivo pharmacokinetic study.
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) to assess the dissolution rate and extent under conditions that mimic the gastrointestinal tract.
-
Pilot Pharmacokinetic Study in Rats: Conduct a small-scale study in a rodent model, such as Sprague-Dawley rats, using a simple suspension formulation. This will provide initial estimates of key pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute bioavailability (if an intravenous formulation is also tested).
Troubleshooting Guide
This guide addresses specific issues that may arise during your animal studies with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Actions |
| Low Cmax and AUC after oral administration of a suspension. | Poor dissolution of the drug in the gastrointestinal tract. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area of the drug particles. 2. Formulate as a Salt: Although you are using the hydrochloride salt, ensure its purity and consider if other salt forms might offer better dissolution characteristics. 3. Utilize Wetting Agents: Incorporate surfactants (e.g., Tween 80, Poloxamer 188) in the formulation to improve the wettability of the drug particles. 4. Explore Amorphous Solid Dispersions: Formulate Piboserod with a polymer (e.g., PVP, HPMC, Soluplus®) to create an amorphous solid dispersion, which can significantly enhance solubility and dissolution. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption, potentially due to food effects or variable gastric emptying. | 1. Control Feeding Status: Standardize the feeding conditions of the animals (e.g., fasted or fed) to minimize variability. 2. Improve Formulation Robustness: Develop a formulation that provides more consistent drug release, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion. |
| Delayed Tmax. | Slow dissolution or delayed gastric emptying. | 1. Enhance Dissolution Rate: Implement strategies mentioned above for low Cmax and AUC. 2. Administer in Solution (if possible): If a suitable vehicle can be found to dissolve the required dose, this will eliminate the dissolution step. However, be cautious of potential precipitation upon entry into the GI tract. |
| Evidence of drug precipitation in the GI tract upon necropsy. | pH-dependent solubility leading to precipitation as the drug moves from the acidic stomach to the neutral intestine. | 1. Use pH-modifying excipients: Include acidic excipients in the formulation to maintain a lower pH microenvironment around the drug particles in the intestine. 2. Formulate a SEDDS: A self-emulsifying system can keep the drug in a solubilized state throughout the GI tract, independent of pH. |
| Low calculated bioavailability despite good in vitro dissolution. | High first-pass metabolism or efflux by transporters (e.g., P-glycoprotein). | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of Piboserod. 2. Caco-2 Permeability Assay: Evaluate the permeability and potential for efflux of Piboserod across an intestinal cell monolayer. 3. Consider a Prodrug Approach: If first-pass metabolism is significant, a prodrug strategy could be explored to mask the metabolic site. |
Quantitative Data Summary
As specific oral pharmacokinetic data for this compound in animal models is not publicly available, the following table is provided as a template for researchers to populate with their own experimental data. This structured format will aid in the comparison of different formulations.
Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Absolute Bioavailability (%) |
| Suspension in 0.5% CMC | 10 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Micronized Suspension | 10 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Solid Dispersion (1:4 drug:polymer) | 10 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| SEDDS | 10 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Detailed Experimental Protocols
1. Preparation of a Micronized this compound Suspension
-
Objective: To increase the dissolution rate by reducing particle size.
-
Materials: this compound, jet mill or air jet mill, vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium [CMC-Na] in purified water), wetting agent (e.g., 0.1% w/v Tween 80).
-
Procedure:
-
Micronize the this compound powder using a jet mill according to the manufacturer's instructions.
-
Characterize the particle size distribution of the micronized powder using laser diffraction to confirm a significant reduction in particle size (e.g., D90 < 10 µm).
-
Prepare the vehicle by dissolving the wetting agent in the 0.5% CMC-Na solution with gentle stirring.
-
Gradually add the micronized this compound to the vehicle while continuously stirring to form a homogenous suspension.
-
Store the suspension at 2-8°C and ensure it is well-dispersed before each administration.
-
2. Formulation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
-
Objective: To enhance solubility and dissolution by converting the crystalline drug into an amorphous state within a polymer matrix.
-
Materials: this compound, a suitable polymer (e.g., polyvinylpyrrolidone (B124986) K30 [PVP K30], hydroxypropyl methylcellulose (B11928114) [HPMC], or Soluplus®), a common solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the common solvent to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
For administration, the solid dispersion powder can be suspended in an appropriate vehicle (e.g., 0.5% CMC-Na).
-
3. Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To maintain the drug in a solubilized state throughout the gastrointestinal tract.
-
Materials: this compound, an oil phase (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Kolliphor EL, Tween 80), and a cosurfactant (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.
-
Select a ratio from the self-emulsifying region and prepare the SEDDS pre-concentrate by mixing the oil, surfactant, and cosurfactant with gentle heating (if necessary) until a clear solution is formed.
-
Dissolve the this compound in the SEDDS pre-concentrate.
-
Characterize the SEDDS for self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug precipitation upon dilution.
-
The final liquid SEDDS formulation can be filled into hard gelatin capsules for oral administration.
-
Visualizations
Caption: Workflow for improving Piboserod bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
Caption: Factors affecting Piboserod oral absorption.
Piboserod Hydrochloride In Vivo Administration Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate vehicles for the in vivo administration of piboserod (B1663627) hydrochloride. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful experimental design.
Troubleshooting and FAQs
This section addresses common challenges and questions related to the formulation and administration of piboserod hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended vehicles for in vivo administration of this compound?
-
A1: Due to the low aqueous solubility of piboserod, co-solvent systems are typically required. Two commonly used and effective vehicle formulations are:
-
-
Q2: this compound is described as "soluble in water". Can I use a simple aqueous vehicle like saline or PBS?
-
A2: While the hydrochloride salt form of piboserod enhances its aqueous solubility compared to the free base, achieving concentrations suitable for many in vivo studies in simple aqueous buffers can be challenging. The predicted water solubility of the free base is very low (0.0287 mg/mL). Although one source qualitatively states the hydrochloride is "soluble in water", it is highly recommended to first perform small-scale solubility tests at your desired concentration before preparing a large batch for your experiment.[2] For higher concentrations, the co-solvent systems mentioned in Q1 are more reliable.
-
-
Q3: What are the appropriate routes of administration for this compound?
-
A3: The choice of administration route depends on the experimental design and the vehicle used.
-
Oral (PO): The DMSO/corn oil formulation is suitable for oral gavage. The DMSO/PEG300/Tween-80/saline vehicle can also be used for oral administration.[3] Piboserod has been shown to be orally available.[1]
-
Intraperitoneal (IP): The aqueous-based co-solvent system (DMSO/PEG300/Tween-80/saline) is generally more suitable for IP injections than oil-based vehicles. However, care must be taken to minimize irritation.
-
Intravenous (IV): For IV administration, the vehicle must be sterile and formulated to minimize the risk of precipitation and hemolysis. The DMSO/PEG300/Tween-80/saline formulation can be adapted for IV use, but the concentration of DMSO should be kept as low as possible.[4][5]
-
Subcutaneous (SC): A subcutaneous injection of piboserod at 0.1 mg/kg has been documented.[1] The vehicle for this route should be isotonic and non-irritating.
-
-
-
Q4: What are the typical dosages of this compound used in in vivo studies?
-
A4: Dosages can vary significantly based on the animal model and the intended therapeutic effect. Reported dosages in preclinical studies range from 0.1 mg/kg for subcutaneous injection to 0.3-30 mg/kg for oral administration.[1] In a clinical trial for heart failure, patients received 80 mg daily.[6] It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during vehicle preparation or upon dilution. | The solubility limit has been exceeded. The compound may be "salting out" upon addition of aqueous components. | - Ensure the solvents are added in the correct order as specified in the protocol. - Gentle heating and/or sonication can aid in dissolution.[1] - Prepare a more concentrated stock in DMSO first, then dilute it with the other vehicle components. - If precipitation occurs upon adding the final aqueous component, consider reducing the final concentration of the drug. |
| Phase separation of the vehicle. | Immiscibility of the vehicle components, which can be temperature-dependent. | - Ensure thorough mixing, vortexing, or sonication after the addition of each component. - Prepare the formulation fresh before each use. - Store the formulation at a stable temperature and visually inspect for any separation before administration. |
| Adverse reactions in animals post-administration (e.g., lethargy, irritation at the injection site). | Vehicle toxicity or irritation. The pH of the formulation may be outside the physiological range. | - Include a vehicle-only control group to differentiate between the effects of the drug and the vehicle. - For IP and IV routes, ensure the final concentration of DMSO is as low as possible. The LD50 of DMSO in mice is approximately 6.2 mL/kg via IP and 3.7 mL/kg via IV.[4] - Ensure the pH of the final formulation is close to neutral (~7.0) for parenteral routes.[5] - For IP injections, be aware that high concentrations of Tween-80 (e.g., 32%) can decrease locomotor activity in mice.[7] |
| Inconsistent experimental results or lack of drug efficacy. | Poor bioavailability due to suboptimal vehicle or administration route. Degradation of the compound. | - Ensure the chosen vehicle is appropriate for the intended administration route to maximize absorption. - For oral administration, a lipid-based vehicle like corn oil may enhance absorption. - Piboserod solutions are noted to be unstable. It is recommended to prepare fresh solutions for each experiment or purchase small, pre-packaged sizes.[8] |
Data Presentation
Table 1: Solubility and Vehicle Component Toxicity Data for this compound
| Parameter | Value | Source / Comments |
| This compound Molecular Weight | 405.97 g/mol | [9] |
| Piboserod (free base) Predicted Water Solubility | 0.0287 mg/mL | ALOGPS prediction[4] |
| This compound Aqueous Solubility | Soluble in water | [2] (Qualitative, quantitative data not available) |
| Solubility in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution) | [1] |
| Solubility in 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear solution) | [1] |
| DMSO LD50 in Mice (IP) | 6.2 mL/kg | [4][10] |
| DMSO LD50 in Mice (IV) | 3.7 mL/kg | [4] |
| DMSO LD50 in Mice (Oral) | ~7 mL/kg | [11] |
| PEG300 LD50 in Mice (IP) | > 5 g/kg | [12] |
| PEG300 LD50 in Mice (IV) | > 5 g/kg | [12] |
| Tween-80 Toxicity (Mice, IP & PO) | Low order of toxicity. Can cause mild to moderate CNS depression at higher doses. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is adapted from a formulation shown to achieve a piboserod concentration of at least 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (for 1 mL of 2.5 mg/mL final solution):
-
Prepare a concentrated stock solution: Weigh 25 mg of this compound and dissolve it in 1 mL of DMSO to create a 25 mg/mL stock solution. If needed, gently warm or sonicate to fully dissolve.
-
Dispense the stock solution: In a sterile conical tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the tube. Vortex thoroughly until the solution is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly one final time.
-
Final Inspection: Visually inspect the solution for any precipitation or phase separation. The final solution should be clear. If any precipitation is observed, refer to the troubleshooting guide.
-
Administration: Use the freshly prepared solution for your in vivo experiment.
Mandatory Visualizations
Caption: 5-HT4 receptor signaling pathway and the antagonistic action of piboserod.
Caption: Decision workflow for selecting an appropriate in vivo vehicle for piboserod.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | C22H32ClN3O2 | CID 177335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Piboserod hydrochloride-induced side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piboserod hydrochloride in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin (B10506) 5-HT₄ receptor. Its primary mechanism of action involves blocking the binding of serotonin to this receptor, thereby inhibiting its downstream signaling pathways. In animal studies, 5-HT₄ receptor antagonists have been shown to modulate gastrointestinal motility and have been investigated for their potential in treating conditions like atrial fibrillation and irritable bowel syndrome.
Q2: What are the potential side effects of this compound in animal models?
While specific preclinical safety data for this compound is limited in publicly available literature, potential side effects can be inferred from its mechanism of action as a 5-HT₄ receptor antagonist and data from related compounds. Researchers should be observant for the following potential adverse effects:
-
Gastrointestinal Effects: As a 5-HT₄ receptor antagonist, Piboserod may inhibit normal colonic motor activity, potentially leading to constipation or reduced gastrointestinal transit.[1][2]
-
Cardiovascular Effects: Although some selective 5-HT₄ receptor agonists have been associated with cardiovascular adverse events, the profile of antagonists is less clear.[3][4][5] However, as a precautionary measure, cardiovascular parameters should be monitored, especially in long-term studies or in animals with pre-existing cardiovascular conditions. One study in anesthetized dogs showed that another 5-HT receptor antagonist, SL65.0472, at higher doses, could reduce arterial blood pressure.[6]
-
Central Nervous System (CNS) Effects: The role of 5-HT₄ receptors in the CNS is an active area of research. While some antagonists have been investigated for potential neurological applications, it is prudent to monitor for any behavioral changes or neurological deficits.
Troubleshooting Guide
Issue 1: Animal is exhibiting signs of constipation or reduced fecal output.
-
Possible Cause: Inhibition of gastrointestinal motility due to 5-HT₄ receptor antagonism.
-
Troubleshooting Steps:
-
Monitor and Quantify: Carefully monitor and quantify fecal output and consistency.
-
Dietary Support: Ensure adequate hydration and consider providing a diet with higher fiber content if appropriate for the species and experimental design.
-
Dosage Adjustment: If the effect is severe and impacting animal welfare, consider a dose reduction of this compound in a pilot study to determine the minimum effective dose with tolerable side effects.
-
Veterinary Consultation: Consult with the institutional veterinarian for potential supportive care options, such as mild laxatives, if they do not interfere with the study endpoints.
-
Issue 2: Unexplained changes in cardiovascular parameters are observed (e.g., heart rate, blood pressure).
-
Possible Cause: While less common with selective antagonists compared to some agonists, off-target effects or downstream consequences of 5-HT₄ receptor blockade could potentially influence cardiovascular function.[7]
-
Troubleshooting Steps:
-
Baseline Monitoring: Ensure that baseline cardiovascular parameters were adequately established before drug administration.
-
Continuous Monitoring: For studies where cardiovascular effects are a concern, utilize telemetry or other continuous monitoring methods to get a comprehensive picture of the cardiovascular profile.
-
Dose-Response Assessment: If cardiovascular changes are noted, a dose-response study may be necessary to understand the relationship between the this compound dose and the observed effect.
-
Confounding Factors: Rule out other potential causes of cardiovascular changes, such as stress from handling, anesthesia, or other experimental procedures.
-
Data Presentation
Table 1: Representative Dosing of 5-HT₄ Receptor Antagonists in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Piboserod (SB207266) | Human Detrusor Strips (in vitro) | 1 and 100 nM | In vitro | Antagonized 5-HT enhanced contractions | Darblade B, et al. (2005) |
| SB 204070 | Guinea-pig Distal Colon (in vitro) | 10-100 pM | In vitro | Antagonized 5-HT-evoked contractions | Wardle KA, et al. (1994) |
| GR 113808 | Rat | 1, 3, or 10 mg/kg | Subcutaneous | Reduced ethanol (B145695) intake | Panocka I, et al. (1995) |
| GR 113808 | Rat | 1, 2.5, and 10 µ g/0.5 µL | Intranigral injection | Attenuated morphine-stimulated dopamine (B1211576) release | Bonhomme N, et al. (1995) |
| SB 204070 | Dog | 1 µg/kg | Intravenous | Antagonized 5-HT-evoked gastric contractions | Gaster B, et al. (1998) |
Experimental Protocols
Protocol 1: Administration of this compound to Rodents
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional IACUC guidelines.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, distilled water, or as specified by the manufacturer)
-
Appropriate gauge needles and syringes for the chosen route of administration
-
Animal scale
-
-
Procedure:
-
Dose Calculation: Calculate the required dose of this compound based on the animal's body weight.
-
Reconstitution: Prepare the dosing solution by dissolving this compound in the appropriate sterile vehicle to the desired concentration. Ensure complete dissolution.
-
Administration:
-
Oral Gavage: For oral administration, use a proper-sized gavage needle to deliver the solution directly into the stomach.[8]
-
Subcutaneous Injection: For subcutaneous administration, inject the solution into the loose skin over the back or flank.[8]
-
Intraperitoneal Injection: For intraperitoneal administration, inject into the lower abdominal quadrant, taking care to avoid internal organs.[8]
-
-
Observation: Following administration, closely monitor the animal for any immediate adverse reactions. Continue to monitor for the duration of the experiment as per the study protocol.
-
Mandatory Visualization
Caption: Mechanism of Piboserod action on the 5-HT₄ receptor signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Effects of 5-HT2B, 5-HT3 and 5-HT4 receptor antagonists on gastrointestinal motor activity in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT2B, 5-HT3 and 5-HT4 receptor antagonists on gastrointestinal motor activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular effects of SL65.0472, a 5-HT receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Refining Piboserod hydrochloride experimental protocols for reproducibility
Welcome to the technical support center for Piboserod hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Its primary mechanism of action is to competitively block the binding of serotonin (B10506) to the 5-HT4 receptor, thereby inhibiting its downstream signaling pathways.[1] This action can modulate various physiological processes, particularly in the gastrointestinal and cardiovascular systems.[1][2]
Q2: What are the primary research applications for this compound?
A2: Piboserod has been investigated for the treatment of irritable bowel syndrome (IBS) and atrial fibrillation.[1] As a 5-HT4 receptor antagonist, it is a valuable tool for studying the role of this receptor in various physiological and pathological processes, including gastrointestinal motility, cardiac function, and bladder control.[1][3]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO). For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C. For long-term storage, it is advisable to store the aliquots at -80°C. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles. It is best to prepare fresh working solutions from the stock for each experiment.
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and media components. It is generally recommended to prepare fresh aqueous solutions for each experiment. The stability of similar small molecules in cell culture media can be limited, and degradation can occur over time, especially at 37°C.[4][5]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
-
Potential Cause: this compound, like many small molecules, has limited aqueous solubility. Diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects, which can exacerbate solubility issues.[6][7]
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining the desired this compound concentration.
-
Use a Co-solvent: Consider using a co-solvent system. For in vivo preparations, formulations with PEG300, Tween-80, and saline have been reported.
-
pH Adjustment: The solubility of weakly basic compounds can sometimes be improved by adjusting the pH of the aqueous buffer.
-
Sonication: Gentle sonication can help to redissolve precipitated compound.
-
Prepare Fresh Dilutions: Prepare working dilutions immediately before use to minimize the time the compound is in an aqueous environment where it might precipitate.
-
Issue 2: High Variability in Experimental Results
-
Potential Cause: Variability can arise from inconsistent compound solubility, degradation of the compound in solution, or variations in cell-based or animal models.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Visually inspect solutions for any precipitate before use. Refer to the solubility troubleshooting guide above.
-
Fresh Preparations: Always use freshly prepared working solutions of this compound.
-
Standardize Protocols: Ensure all experimental parameters, such as incubation times, cell densities, and animal handling procedures, are consistent across all experiments.
-
Control for Vehicle Effects: Always include a vehicle control group (e.g., the same concentration of DMSO used to dissolve Piboserod) to account for any effects of the solvent.
-
Issue 3: Unexpected or Off-Target Effects
-
Potential Cause: While Piboserod is a selective 5-HT4 receptor antagonist, at high concentrations, the risk of off-target effects on other receptors or cellular processes increases.[8][9][10]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a thorough concentration-response analysis to identify the optimal concentration range for selective 5-HT4 antagonism.
-
Use of Control Antagonists: To confirm that the observed effect is mediated by the 5-HT4 receptor, consider using other known 5-HT4 antagonists as a comparison.
-
Data Presentation: Solubility of this compound
| Solvent System | Concentration | Observation |
| Water | < 0.01 mg/mL | Practically insoluble |
| 0.1 N HCl | 0.5 mg/mL | Slight increase in solubility at low pH |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 mg/mL | Insoluble at neutral pH |
| 10% DMSO in 0.9% Saline | Not specified | Commonly used for in vivo studies |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution for in vivo use |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution for in vivo use |
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Culture of 5-HT4 Receptor-Expressing Cells
-
Cell Lines:
-
HT-29 (Human colon adenocarcinoma): Endogenously expresses 5-HT4 receptors.[13][14][15] Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[16]
-
Caco-2 (Human colon adenocarcinoma): Endogenously expresses 5-HT4 receptors.[17] Culture in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
HEK293 or CHO cells: These cell lines do not endogenously express significant levels of 5-HT4 receptors and are suitable for transient or stable transfection with a plasmid encoding the human 5-HT4 receptor.[13][18] Culture HEK293 cells in DMEM and CHO cells in DMEM/F12, both supplemented with 10% FBS and 1% penicillin-streptomycin.[13]
-
-
General Cell Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
2. cAMP Accumulation Assay (Antagonist Mode)
This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular cyclic AMP (cAMP) induced by a 5-HT4 receptor agonist.
-
Materials:
-
5-HT4 receptor-expressing cells (e.g., HT-29, or transfected HEK293/CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
5-HT4 receptor agonist (e.g., Serotonin, Cisapride)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
-
-
Methodology:
-
Cell Seeding: Seed cells into 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the assay. For HT-29 cells, a seeding density of 5 x 10³ cells/well in a 96-well plate is a starting point.[16] For transfected HEK293 cells, start with 1,000-5,000 cells/well.[19]
-
Cell Culture: Incubate the seeded plates for 24-48 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Pre-incubation with Antagonist: Remove the cell culture medium and wash the cells once with assay buffer. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the 5-HT4 agonist to the wells (except for the basal control wells) and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3. Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the 5-HT4 receptor using a competitive binding assay.
-
Materials:
-
Membrane preparations from cells expressing the 5-HT4 receptor
-
Radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
-
Methodology:
-
Assay Setup: In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound.
-
Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known 5-HT4 ligand) from the total binding. Plot the percent specific binding against the log of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.[20][21][22]
-
In Vivo Animal Models
1. Water Avoidance Stress (WAS) Model for Irritable Bowel Syndrome (IBS) in Rodents
This model induces psychological stress, which can lead to visceral hypersensitivity, a key feature of IBS.[23][24][25]
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Procedure:
-
Acclimation: Acclimate the animals to the housing facility for at least one week before the experiment.
-
WAS Apparatus: Use a plexiglass tank with a small platform attached to the center. Fill the tank with room temperature water to a level 1 cm below the platform.
-
Stress Protocol: Place each animal on the platform in the tank for 1 hour daily for a period of 10 consecutive days.[26]
-
Piboserod Administration: this compound can be administered orally (e.g., via gavage) or subcutaneously. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water. Doses in the range of 1-10 mg/kg can be explored.
-
Endpoint Measurement:
-
Visceral Motor Response (VMR) to Colorectal Distension (CRD): Measure the abdominal muscle contractions in response to graded pressures of colorectal distension using electromyography (EMG).
-
Fecal Pellet Output: Count the number of fecal pellets produced during a specific time period as a measure of colonic motility.
-
Intestinal Transit Time: Administer a non-absorbable marker (e.g., carmine (B74029) red) and measure the time it takes for it to be expelled.
-
-
2. Rapid Atrial Pacing (RAP) Model for Atrial Fibrillation (AF) in Rats
This model induces atrial remodeling and increases the susceptibility to AF.[4][8][27][28][29]
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Anesthesia: Anesthetize the rats (e.g., with a ketamine/xylazine mixture).
-
Transesophageal Pacing: Insert a bipolar or quadripolar catheter into the esophagus and position it adjacent to the atria.
-
Pacing Protocol: Deliver rapid atrial burst pacing (e.g., 50 Hz for 2-5 seconds) to induce AF. Repeat the pacing protocol to assess AF inducibility and duration. A longer-term model involves continuous rapid atrial pacing for several days to induce atrial remodeling.[4][8]
-
Piboserod Administration: this compound can be administered intravenously (i.v.) or orally. For i.v. administration, dissolve the compound in a suitable vehicle like saline.
-
Endpoint Measurement:
-
AF Inducibility: Determine the percentage of successful AF inductions following burst pacing.
-
AF Duration: Measure the duration of the induced AF episodes from the surface ECG.
-
Atrial Electrophysiology: In terminal experiments, perform in-depth electrophysiological studies on isolated atria to assess parameters like effective refractory period (ERP) and conduction velocity.
-
-
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Proteome response in HT-29 human colorectal cancer cells to two apoptosis-inducing compounds with different mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Atrial Pacing Promotes Atrial Fibrillation Substrate in Unanesthetized Instrumented Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Kaempferol Induces Cell Cycle Arrest in HT-29 Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. brieflands.com [brieflands.com]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of water avoidance stress on peripheral and central responses during bladder filling in the rat: A multidisciplinary approach to the study of urologic chronic pelvic pain syndrome (MAPP) research network study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. An optimized protocol for establishing a chronic stress model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Transesophageal Atrial Burst Pacing for Atrial Fibrillation Induction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Atrial fibrillation in rats induced by rapid transesophageal atrial pacing during brief episodes of asphyxia: a new in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Age-related increase in atrial fibrillation induced by transvenous catheter-based atrial burst pacing: an in vivo rat model of inducible atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Piboserod Hydrochloride and Other 5-HT4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Piboserod hydrochloride (also known as SB 207266) with other prominent 5-HT4 receptor antagonists. The information presented is collated from preclinical and clinical research, focusing on quantitative data to facilitate a comprehensive evaluation of these pharmacological tools.
Introduction to 5-HT4 Receptor Antagonists
The 5-hydroxytryptamine-4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility, cardiac function, and central nervous system activity.[1] Antagonists of this receptor are compounds that bind to the 5-HT4 receptor but do not elicit a biological response, thereby blocking the effects of the endogenous agonist, serotonin (B10506) (5-HT).[1][2] These antagonists are valuable research tools for elucidating the physiological roles of the 5-HT4 receptor and have been investigated for their therapeutic potential in conditions such as irritable bowel syndrome (IBS), atrial fibrillation, and overactive bladder.[3][4][5]
Piboserod is a potent and selective 5-HT4 receptor antagonist that has been the subject of numerous studies.[2][3] This guide will compare its pharmacological profile with other well-characterized 5-HT4 antagonists, providing a framework for selecting the appropriate compound for specific research needs.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and other selected 5-HT4 receptor antagonists. These values are crucial for understanding the potency and selectivity of each compound.
Table 1: Binding Affinity (Ki) of 5-HT4 Receptor Antagonists
| Compound | Receptor | Species/Tissue | Radioligand | Ki (nM) | pKi | Reference(s) |
| Piboserod (SB 207266) | Human 5-HT4 | Recombinant | [3H]GR113808 | ~0.1 | ~10.0 | [3] |
| Human 5-HT4 | Recombinant | - | ~1.5 | ~8.82 | [6] | |
| GR 113808 | Human 5-HT4 | Recombinant | - | 0.15 | 9.82 | |
| DAU 6285 | Mouse Embryo Colliculi Neurons | - | - | 220 | 6.66 | [7] |
| Tegaserod (agonist with antagonist properties at other receptors) | Human 5-HT4(c) | Recombinant | [3H]GR113808 | - | 8.4±0.1 | [8] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line expressing the receptor.
Table 2: Functional Antagonist Potency (pA2 / pKB)
| Compound | Agonist | Tissue/Assay | pA2 / pKB | Reference(s) |
| Piboserod (SB 207266) | 5-HT | Guinea-pig distal colon | 10.6 ± 0.1 (apparent pA2) | [9] |
| 5-HT | Human detrusor muscle | 9.25 ± 0.09 (pKB from KB of 0.56 nM) | [5] | |
| GR 113808 | 5-HT | Guinea-pig ascending colon | 9.2 | [10] |
| 5-HT | Human colon circular smooth muscle | 8.9 ± 0.24 (pKB) | [6] | |
| DAU 6285 | 5-HT | Human colon circular smooth muscle | 6.32 (pA2) | [6] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
Table 3: Selectivity Profile of Piboserod and Tegaserod
| Compound | Receptor | pKi | Selectivity (5-HT4 vs. 5-HT2B) | Reference(s) |
| Piboserod | Human 5-HT4(c) | 10.4 ± 0.1 | ~6310-fold | [8] |
| Human 5-HT2B | 6.6 ± 0.1 | [8] | ||
| Tegaserod | Human 5-HT4(c) | 8.4 ± 0.1 | 1-fold (no selectivity) | [8] |
| Human 5-HT2B | 8.4 ± 0.1 | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize 5-HT4 receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).
-
Radioligand: [3H]GR113808, a high-affinity 5-HT4 receptor antagonist.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR 113808).
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]GR113808 (typically near its Kd value) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., Piboserod).
-
For determining non-specific binding, add the non-specific binding control to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Isolated Tissue)
This assay assesses the ability of an antagonist to inhibit the functional response induced by an agonist in an isolated tissue preparation.
Objective: To determine the pA2 value of a 5-HT4 receptor antagonist.
Materials:
-
Tissue: Guinea-pig distal colon or ascending colon, or human detrusor muscle strips.
-
Organ Bath: A temperature-controlled chamber with a system for measuring isometric contractions.
-
Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Agonist: Serotonin (5-HT).
-
Antagonist: Piboserod or other test compounds.
Procedure:
-
Tissue Preparation: Isolate the desired tissue and mount it in the organ bath containing physiological salt solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Agonist Concentration-Response Curve (Control): Cumulatively add increasing concentrations of 5-HT to the organ bath and record the contractile response until a maximal effect is achieved. Wash the tissue to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of the antagonist (e.g., Piboserod) to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): While the antagonist is still present, repeat the cumulative addition of 5-HT and record the contractile response.
-
Repeat steps 4 and 5 with different concentrations of the antagonist.
-
Data Analysis: Plot the log concentration of the agonist versus the response for both the control and antagonist-treated tissues. Determine the EC50 values for the agonist in the absence and presence of each antagonist concentration. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence). Construct a Schild plot (log(dose ratio - 1) versus log(molar concentration of antagonist)). The x-intercept of the Schild plot provides the pA2 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for characterizing a 5-HT4 receptor antagonist.
Caption: 5-HT4 Receptor Signaling Pathway and Point of Piboserod Antagonism.
Caption: Experimental Workflow for Characterizing a 5-HT4 Receptor Antagonist.
Conclusion
This compound is a highly potent and selective 5-HT4 receptor antagonist, as evidenced by its low nanomolar Ki and high pA2/pKB values. Its selectivity for the 5-HT4 receptor over other serotonin receptor subtypes, such as 5-HT2B, is a significant advantage, particularly when compared to less selective compounds. This high selectivity minimizes the potential for off-target effects, making Piboserod a valuable tool for specific investigations into 5-HT4 receptor function. The choice of a 5-HT4 receptor antagonist for a particular study will depend on the required potency, selectivity, and the specific experimental model being used. This guide provides the foundational data to aid researchers in making an informed decision.
References
- 1. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 2. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a novel 5-HT4 receptor antagonist of the azabicycloalkyl benzimidazolone class: DAU 6285 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Validating the Anti-Fibrotic Effects of Piboserod Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-fibrotic effects of Piboserod hydrochloride against two established anti-fibrotic agents, Nintedanib and Pirfenidone (B1678446). While Nintedanib and Pirfenidone have validated efficacy in treating fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF), the anti-fibrotic potential of this compound is, at present, hypothetical and based on its mechanism of action as a serotonin (B10506) 5-HT4 receptor antagonist. This document outlines the established data for the comparator drugs and presents a proposed experimental framework to validate the anti-fibrotic activity of this compound.
Comparative Overview of Anti-Fibrotic Agents
| Feature | This compound (Hypothetical) | Nintedanib | Pirfenidone |
| Target | Serotonin 5-HT4 Receptor Antagonist | Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR) | Multiple; inhibits TGF-β, TNF-α |
| Proposed/Known Anti-Fibrotic Mechanism | Potential inhibition of fibroblast activation and collagen synthesis via Gs-cAMP-PKA pathway activation. | Inhibition of fibroblast proliferation, migration, and differentiation by blocking key pro-fibrotic growth factor signaling.[1][2] | Inhibition of TGF-β-mediated fibroblast proliferation and differentiation, and reduction of pro-inflammatory and pro-fibrotic cytokine production.[3][4] |
| Indications | Investigated for heart failure.[5] | Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD), other progressive fibrosing ILDs.[2] | Idiopathic Pulmonary Fibrosis (IPF).[3] |
Quantitative Data Comparison
The following tables summarize key efficacy data for Nintedanib and Pirfenidone from preclinical and clinical studies. No direct anti-fibrotic efficacy data for this compound is currently available.
Preclinical Efficacy in Animal Models of Lung Fibrosis
| Agent | Animal Model | Key Finding |
| Nintedanib | Bleomycin-induced pulmonary fibrosis in rodents | Reduced lung fibrosis and inflammation. |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis in hamsters and mice | Attenuated bleomycin-induced pulmonary fibrosis.[3] |
| This compound | Not yet studied in fibrosis models | - |
Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
| Agent | Clinical Trial(s) | Primary Endpoint | Key Result |
| Nintedanib | INPULSIS-1 & INPULSIS-2 | Annual rate of decline in Forced Vital Capacity (FVC) | Reduced the rate of FVC decline by approximately 50% compared to placebo.[6][7] |
| Pirfenidone | CAPACITY & ASCEND | Change from baseline in percent predicted FVC | Significantly reduced the decline in FVC compared to placebo.[3][8] |
| This compound | Not yet studied in IPF | - | - |
Signaling Pathways in Fibrosis
The following diagrams illustrate the signaling pathways targeted by Nintedanib and Pirfenidone, and the hypothetical pathway for this compound.
Experimental Protocols for Validation
To validate the anti-fibrotic effects of this compound, a series of in vitro and in vivo experiments are proposed, mirroring the validation process of established anti-fibrotic drugs.
In Vitro Validation: Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into contractile, collagen-producing myofibroblasts, a key event in fibrosis.
Protocol:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound in the presence of a pro-fibrotic stimulus, such as Transforming Growth Factor-beta 1 (TGF-β1).
-
Incubation: The cells are incubated for 48 to 72 hours to allow for myofibroblast differentiation.
-
Immunofluorescence: Cells are fixed and stained for markers of myofibroblast differentiation, primarily alpha-smooth muscle actin (α-SMA), and for collagen I deposition.
-
Analysis: High-content imaging and analysis are used to quantify the expression of α-SMA and collagen I, providing a measure of the inhibitory effect of the compound on fibroblast-to-myofibroblast transition.
In Vivo Validation: Bleomycin-Induced Pulmonary Fibrosis Model
This widely used animal model mimics key aspects of human pulmonary fibrosis.
Protocol:
-
Induction of Fibrosis: C57BL/6 mice are administered a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.
-
Treatment: Beginning on day one post-bleomycin administration, mice are treated daily with this compound or a vehicle control for a period of 14 to 21 days.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and lung tissues are collected for analysis.
-
Histological Analysis: Lung sections are stained with Sirius Red to visualize and quantify collagen deposition, a hallmark of fibrosis.[1][9][10] The extent of fibrosis is typically scored using a standardized system.
-
Biochemical Analysis: The total lung collagen content is quantified using a hydroxyproline (B1673980) assay, providing a quantitative measure of fibrosis.
Conclusion
While Nintedanib and Pirfenidone have demonstrated clinical efficacy in treating idiopathic pulmonary fibrosis through well-defined mechanisms, the anti-fibrotic potential of this compound remains to be elucidated. Based on its function as a 5-HT4 receptor antagonist and the known role of cAMP signaling in mitigating fibrotic processes, there is a scientific rationale for investigating its anti-fibrotic effects. The experimental protocols outlined in this guide provide a framework for the systematic validation of this compound as a potential novel anti-fibrotic agent. Further research is warranted to explore this hypothesis and potentially expand the therapeutic landscape for fibrotic diseases.
References
- 1. 5-HT2 and 5-HT2B antagonists attenuate pro-fibrotic phenotype in human adult dermal fibroblasts by blocking TGF-β1 induced non-canonical signaling pathways including STAT3 : implications for fibrotic diseases like scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2B receptor antagonists inhibit fibrosis and protect from RV heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 5-HT2A receptor induces TGF-beta1 expression in mesangial cells via ERK: proliferative and fibrotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional serotonin 5-HT4 receptors in porcine and human ventricular myocardium with increased 5-HT4 mRNA in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piboserod Hydrochloride's Effects Across Diverse Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of Piboserod hydrochloride, a selective 5-HT₄ receptor antagonist. This report details its mechanism of action, compares its in vitro efficacy with other relevant compounds, and provides detailed experimental protocols.
This compound is a potent and selective antagonist of the serotonin (B10506) 4 (5-HT₄) receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.[1][2] Upon activation by serotonin, the 5-HT₄ receptor stimulates the Gs alpha subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By competitively blocking this receptor, this compound effectively inhibits serotonin-induced cAMP accumulation. This mechanism of action has positioned Piboserod as a candidate for therapeutic intervention in conditions characterized by dysregulated serotonergic signaling, including certain cardiovascular and gastrointestinal disorders.
This guide provides a cross-validation of this compound's effects in different cell line models, offering a comparative perspective against other 5-HT₄ receptor modulators. The data presented herein is intended to aid researchers in designing and interpreting experiments aimed at elucidating the therapeutic potential of 5-HT₄ receptor antagonists.
Quantitative Comparison of In Vitro Potency
The following tables summarize the binding affinity (Ki) and functional inhibitory potency (IC₅₀) of this compound and comparator compounds in various cell lines. These values are critical for understanding the drug's target engagement and cellular effects.
| Compound | Cell Line | Receptor | Parameter | Value (nM) | Reference |
| This compound | Not Specified | Human 5-HT₄ | Ki | ~0.1 | [3] |
| GR 113808 | Not Specified | Cloned Human 5-HT₄ | Kd | 0.15 | [4] |
Table 1: Comparative Binding Affinities of 5-HT₄ Receptor Antagonists. This table highlights the high affinity of this compound for the human 5-HT₄ receptor.
| Compound | Cell Line | Assay | Parameter | Value (nM) | Reference |
| This compound | Human Detrusor Strips | Functional Antagonism | K(B) | 0.56 ± 0.09 |
Table 2: Functional Antagonism of this compound. This table provides data on the functional antagonistic activity of Piboserod in a tissue-based assay, which is indicative of its potential physiological effects.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
Caption: Piboserod's mechanism of action at the 5-HT₄ receptor.
Caption: Workflow for radioligand binding assay.
Caption: Workflow for cAMP accumulation assay.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor.
Materials:
-
Cell line expressing the 5-HT₄ receptor (e.g., HEK293-5-HT₄, CHO-K1-5-HT₄).
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radiolabeled 5-HT₄ receptor antagonist (e.g., [³H]-GR113808).
-
This compound.
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin or another 5-HT₄ antagonist).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane preparation, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add buffer instead of Piboserod.
-
For non-specific binding wells, add a high concentration of an unlabeled 5-HT₄ ligand.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in buffer.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Piboserod concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
Cell line expressing the 5-HT₄ receptor.
-
Cell culture medium.
-
This compound.
-
5-HT₄ receptor agonist (e.g., serotonin, Prucalopride).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of a 5-HT₄ receptor agonist (typically the EC₈₀ concentration) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the sample signals to cAMP concentrations using the standard curve.
-
Plot the percentage of agonist-stimulated cAMP response against the logarithm of the Piboserod concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal inhibition curve.
-
Discussion and Future Directions
The available data robustly demonstrates that this compound is a high-affinity antagonist of the 5-HT₄ receptor. However, a direct comparative study of its effects across a panel of relevant cell lines is currently lacking in the public domain. To provide a more comprehensive understanding of its cellular pharmacology, future studies should aim to:
-
Determine the Ki and IC₅₀ values of Piboserod in a standardized panel of cell lines , including:
-
HEK293 and CHO cells recombinantly expressing the human 5-HT₄ receptor to assess direct receptor interaction.
-
Gastrointestinal cell lines (e.g., Caco-2, HT-29) to investigate effects on intestinal epithelial cell function.
-
Cardiac cell lines (e.g., iPSC-derived cardiomyocytes, neonatal rat ventricular myocytes) to evaluate potential cardiotonic or pro-arrhythmic effects.
-
-
Compare the potency and efficacy of Piboserod with other 5-HT₄ antagonists , such as GR 113808, and agonists like Prucalopride, within the same experimental setup to ensure data comparability.
-
Investigate downstream functional effects beyond cAMP accumulation, such as cell proliferation, migration, or changes in cellular contractility, in relevant cell models.
By systematically characterizing the effects of this compound in a variety of cell lines, the scientific community can gain a more nuanced understanding of its therapeutic potential and potential off-target effects, thereby facilitating its further development and clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 3. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Piboserod Hydrochloride Demonstrates Modest Cardioprotective Effects in Preclinical Heart Failure Model
For Immediate Release
[City, State] – [Date] – In preclinical investigations, the selective 5-HT4 serotonin (B10506) receptor antagonist, piboserod (B1663627) hydrochloride (also known as SB207266), has shown potential, albeit modest, beneficial effects in a rat model of heart failure. When compared to a placebo, piboserod treatment led to improvements in certain parameters of cardiac function and a reduction in some markers of cardiac remodeling. These findings suggest a possible role for 5-HT4 receptor antagonism in the therapeutic landscape of heart failure, warranting further investigation.
The rationale for exploring 5-HT4 receptor antagonists in heart failure stems from the observation that myocardial 5-HT4 receptors are upregulated and activated in failing hearts.[1][2] This increased signaling is thought to contribute to the detrimental remodeling and dysfunction of the heart.[1][3] By blocking these receptors, piboserod is hypothesized to mitigate the harmful effects of chronic serotonin stimulation on the heart.
Preclinical Efficacy in a Post-Infarction Rat Model
A key preclinical study investigated the effects of a six-week continuous infusion of piboserod (0.5 mg/kg/day) versus a placebo in rats with congestive heart failure (CHF) induced by myocardial infarction.[3][4] The study revealed that piboserod treatment resulted in a statistically significant improvement in left ventricular (LV) diastolic function, as evidenced by a decrease in LV diastolic diameter and mitral flow deceleration.[4] Furthermore, piboserod administration led to a reduction in LV systolic diameter, heart weight, and lung weight, suggesting an attenuation of cardiac hypertrophy and pulmonary congestion.[4] However, the improvements in parameters of LV systolic function, such as posterior wall thickening, shortening velocity, cardiac output, and LV systolic pressure, did not reach statistical significance.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical rat study comparing piboserod to a placebo.
Table 1: In Vivo Cardiac Function (Echocardiography)
| Parameter | Placebo Group (MIpl) | Piboserod Group (MIint) | Percentage Change |
| LV Diastolic Diameter (mm) | 10.8 ± 0.2 | 10.3 ± 0.2 | ↓ 4.6% |
| LV Systolic Diameter (mm) | 8.2 ± 0.3 | 7.7 ± 0.3 | ↓ 6.1% |
| Mitral Flow Deceleration (m/s²) | 8.7 ± 0.7 | 6.6 ± 0.5 | ↓ 24.2% |
| Data are presented as mean ± SEM. P < 0.05 vs. Placebo Group.[4] |
Table 2: Organ Weights
| Parameter | Placebo Group (MIpl) | Piboserod Group (MIint) | Percentage Change |
| Heart Weight (g) | 1.47 ± 0.06 | 1.32 ± 0.04 | ↓ 10.2% |
| Lung Weight (g) | 2.31 ± 0.13 | 2.01 ± 0.10 | ↓ 13.1% |
| *Data are presented as mean ± SEM. P < 0.05 vs. Placebo Group.[4] |
Table 3: Ex Vivo Myocardial Function
| Parameter | Placebo Group (MIpl) | Piboserod Group (MIint) | Percentage Change |
| Positive Inotropic Response to Isoprenaline (10 µM) | Baseline | Increased by 36% | ↑ 36% |
| Response to 5-HT (10 µM) | Baseline | Decreased by 57% | ↓ 57% |
| P < 0.05 vs. Placebo Group.[4] |
Experimental Protocols
The preclinical study utilized a well-established rat model of post-infarction heart failure.
Animal Model and Heart Failure Induction:
-
Species: Male Wistar rats.
-
Induction of Myocardial Infarction: Ligation of the left coronary artery to induce a large myocardial infarction, leading to the development of congestive heart failure.
Treatment Protocol:
-
Treatment Groups: Rats were randomly assigned to receive either piboserod (SB207266) or a placebo.
-
Drug Administration: Piboserod (0.5 mg/kg/day) or placebo was continuously administered for six weeks via subcutaneously implanted mini-osmotic pumps.[4]
-
Timing of Treatment: Treatment was initiated subsequent to the induction of post-infarction CHF.
Efficacy Assessments:
-
In Vivo Cardiac Function: Assessed using echocardiography to measure parameters such as left ventricular diameters and mitral flow deceleration.[4]
-
Ex Vivo Myocardial Function: Evaluated using isolated left ventricular papillary muscles to determine the inotropic response to isoprenaline and 5-hydroxytryptamine (5-HT).[4]
-
Gene Expression Analysis: mRNA levels of various cardiac markers were investigated using real-time quantitative RT-PCR.[4]
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for piboserod in heart failure involves the blockade of the 5-HT4 receptor, which is coupled to a Gs protein and subsequently activates the adenylyl cyclase-cAMP pathway. Chronic activation of this pathway in the failing heart is considered detrimental.
Caption: Piboserod blocks serotonin (5-HT) activation of the 5-HT4 receptor.
The experimental workflow for the preclinical evaluation of piboserod involved several key stages, from the induction of heart failure in the animal model to the final analysis of cardiac function and molecular markers.
References
- 1. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. researchgate.net [researchgate.net]
- 4. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Piboserod Hydrochloride's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of Piboserod hydrochloride, a potent 5-HT4 receptor antagonist, with a key alternative, GR-113808. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
Comparative Selectivity Profile
The following table summarizes the binding affinities of this compound and GR-113808 for the 5-HT4 receptor and other serotonin (B10506) receptor subtypes. It is important to note that the data has been aggregated from different studies, and direct comparison should be made with caution.
| Target Receptor | This compound (Ki in nM) | GR-113808 (Ki in nM) | GR-113808 (pKi) | GR-113808 (pA2/pKB) | Selectivity Fold (GR-113808 vs other 5-HT receptors) |
| 5-HT4 | ~1.5 [1] | 0.15 (Kd) | - | 8.8 - 9.43 [2][3][4] | - |
| 5-HT1A | Data not available | >45 | <6.0 | - | >300 |
| 5-HT1B | Data not available | >45 | <6.0 | - | >300 |
| 5-HT2A | Data not available | >45 | <6.0 | - | >300 |
| 5-HT2C | Data not available | >45 | <6.0 | - | >300 |
| 5-HT3 | Data not available | 1000 | 6.0[5] | - | >300 |
Disclaimer: The data presented in this table is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. Ki (inhibition constant), Kd (dissociation constant), pKi (-log(Ki)), pA2 (measure of antagonist potency), and pKB (negative logarithm of the dissociation constant of an antagonist) are all measures of binding affinity.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical workflow for determining antagonist selectivity.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the 5-HT4 receptor using a radiolabeled antagonist such as [3H]-GR113808.
1. Membrane Preparation:
-
Tissues or cells expressing the 5-HT4 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (this compound).
-
For determining total binding, the unlabeled compound is omitted.
-
For determining non-specific binding, a high concentration of an unlabeled 5-HT4 antagonist (e.g., GR-113808) is added.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT4 Receptor Antagonism
This protocol outlines a general method to assess the functional antagonism of a test compound at the Gs-coupled 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Seeding:
-
Cells stably or transiently expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
The cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
2. Antagonist Incubation:
-
The culture medium is removed, and the cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of the test antagonist (this compound) for a specific duration.
3. Agonist Stimulation:
-
A known 5-HT4 receptor agonist (e.g., serotonin or a selective agonist) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
The cells are incubated for a further period to allow for cAMP production.
4. Cell Lysis and cAMP Measurement:
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is determined using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
5. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced increase in cAMP is measured.
-
The concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50) is determined by fitting the data to a dose-response curve.
-
The Schild equation can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Conclusion
This compound is a potent and selective 5-HT4 receptor antagonist. The available data, when compared with the alternative antagonist GR-113808, suggests a similar high affinity for the target receptor. However, for a definitive and comprehensive comparison of their selectivity profiles, further studies involving a head-to-head screening against a broad panel of off-target receptors under identical experimental conditions are warranted. The provided experimental protocols offer a foundation for researchers to conduct such independent verification.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Blockade of human atrial 5-HT4 receptors by GR 113808 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Piboserod Hydrochloride's Cardiac Effects: A Comparative Analysis with Beta-Blockers
A deep dive into the clinical and preclinical data surrounding the 5-HT4 receptor antagonist Piboserod hydrochloride reveals a nuanced impact on cardiac function, particularly in the context of heart failure. This guide provides a comprehensive comparison of Piboserod's performance with that of established beta-blockers, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Piboserod, a selective antagonist of the serotonin (B10506) 5-HT4 receptor, has been investigated for its potential therapeutic effects in heart failure. The rationale stems from the observation that myocardial 5-HT4 receptors are upregulated in failing hearts, and their activation, much like the beta-adrenergic system, can lead to potentially detrimental chronic stimulation.[1][2] This guide contrasts the cardiac effects of Piboserod with beta-blockers, a cornerstone in heart failure therapy that also target G-protein coupled receptors to mitigate excessive cardiac stimulation.[3][4]
Quantitative Comparison of Cardiac Effects
The following tables summarize the key quantitative findings from clinical and preclinical studies on Piboserod and comparative data for beta-blockers in heart failure.
Table 1: Clinical Trial Data in Patients with Heart Failure
| Parameter | This compound | Beta-Blockers (Metoprolol Succinate) | Placebo |
| Primary Endpoint | |||
| Change in Left Ventricular Ejection Fraction (LVEF) | ↑ 1.7% (p=0.020)[1] | ↑ 8.1% (p<0.001) | No significant change[1] |
| Secondary Endpoints | |||
| Change in Left Ventricular End-Systolic Volume (LVESV) | ↓ 7 mL (from 165 to 158 mL, p=0.060)[1] | ↓ 15.8 mL (p<0.001) | No significant change[1] |
| Change in Left Ventricular End-Diastolic Volume (LVEDV) | No significant change[1] | ↓ 9.9 mL (p<0.001) | No significant change[1] |
| Neurohormones (e.g., NT-proBNP, Norepinephrine) | No significant effect[1] | ↓ NT-proBNP, ↓ Norepinephrine | No significant change[1] |
| Exercise Tolerance (6-minute walk test) | No significant effect[1] | Improved | No significant change[1] |
| Quality of Life | No significant effect[1] | Improved | No significant change[1] |
Note: Beta-blocker data is representative of typical findings in large-scale clinical trials for heart failure and is included for comparative context.
Table 2: Preclinical Data in a Rat Model of Post-Infarction Heart Failure
| Parameter | This compound (SB207266) | Placebo |
| In Vivo Cardiac Function (Echocardiography) | ||
| Left Ventricular Diastolic Diameter (LVDd) | ↓ 4.6%[2] | No significant change[2] |
| Mitral Flow Deceleration | ↓ 24.2%[2] | No significant change[2] |
| Left Ventricular Systolic Diameter (LVSd) | ↓ 6.1%[2] | No significant change[2] |
| Organ Weights | ||
| Heart Weight | ↓ 10.2%[2] | No significant change[2] |
| Lung Weight | ↓ 13.1%[2] | No significant change[2] |
| Ex Vivo Myocardial Function (Papillary Muscle) | ||
| Positive Inotropic Response to Isoprenaline | ↑ 36%[2] | No significant change[2] |
| Positive Inotropic Response to 5-HT | ↓ 57%[2] | No significant change[2] |
Experimental Protocols
Clinical Trial Protocol (Adapted from Kjekshus et al., 2009) [1][5]
-
Study Design: A prospective, double-blind, parallel-group, randomized controlled trial.
-
Patient Population: Patients with New York Heart Association (NYHA) class II-IV symptomatic heart failure and a left ventricular ejection fraction (LVEF) of ≤35%.[1]
-
Intervention: Patients were randomized to receive either this compound (80 mg daily) or a placebo for 24 weeks, in addition to their standard heart failure treatment.[1]
-
Primary Endpoint Measurement: LVEF was measured at baseline and at 24 weeks using cardiac magnetic resonance imaging (cMRI).[1]
-
Secondary Endpoint Measurements: Left ventricular volumes (end-systolic and end-diastolic) were also assessed by cMRI. Neurohormone levels (N-terminal pro-brain natriuretic peptide and norepinephrine), quality of life, and the 6-minute walk test were evaluated at baseline and at the end of the study.[1]
Preclinical Study Protocol (Adapted from Birkeland et al., 2007) [2]
-
Animal Model: Post-infarction congestive heart failure (CHF) was induced in rats by ligating the left coronary artery.
-
Intervention: Three days after myocardial infarction, rats were implanted with mini-osmotic pumps delivering either the 5-HT4 antagonist SB207266 (a compound pharmacologically similar to Piboserod) at a dose of 0.5 mg/kg/day or a placebo for 6 weeks.[2]
-
In Vivo Cardiac Function Assessment: Echocardiography was performed to measure left ventricular dimensions and function.[2]
-
Ex Vivo Myocardial Function Assessment: Left ventricular papillary muscles were isolated to assess contractile responses to isoprenaline (a beta-agonist) and serotonin (5-HT).[2]
-
Gene Expression Analysis: mRNA levels of various cardiac markers were analyzed using real-time quantitative RT-PCR.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by Piboserod and the general workflows of the clinical and preclinical studies.
References
- 1. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
Safety Operating Guide
Proper Disposal of Piboserod Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Piboserod hydrochloride, a selective 5-HT4 receptor antagonist used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C22H32ClN3O2 | [1][2][3] |
| Molecular Weight | 405.96 g/mol | [1][2] |
| Appearance | Off-white solid | [4] |
| Solubility in Water | 60.0 mg/mL | [4] |
| Melting Point | >250 °C (decomposes) | [4] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
Recommended PPE:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: In cases of potential dust generation, a properly fitted respirator is advised.[4][5]
Handling Precautions:
-
Do not inhale dust or aerosols.[4]
-
Work in a well-ventilated area, preferably a fume hood.[4]
-
Wash hands thoroughly after handling.[5]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to be compliant with general laboratory safety standards and environmental regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or expired this compound, as well as contaminated materials such as filter paper or disposable labware, in a dedicated, clearly labeled, and sealable hazardous waste container.[5][6] Do not mix with other chemical waste unless compatibility has been confirmed.
-
Liquid Waste: For solutions containing this compound, collect the waste in a separate, labeled, and sealed container designed for liquid hazardous waste.
-
Original Containers: Whenever possible, leave the chemical in its original container.[7]
Step 2: Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazard associated with the compound.
Step 3: Temporary Storage
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Storage should be in a cool, dry place.[3]
Step 4: Final Disposal
-
Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.
-
The primary recommended method for the destruction of pharmaceutical waste is incineration at a permitted facility.[3][9][10] Incineration ensures the complete destruction of the active pharmaceutical ingredient.[3]
-
Chemical deactivation may be an alternative, but requires specific protocols that should be validated for effectiveness and safety. This method should only be performed by trained personnel.[3]
-
Ensure all disposal activities are documented and comply with local, state, and federal regulations.[7][11]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[5][6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and dispose of all cleaning materials as hazardous waste.[4]
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
References
- 1. Removing Pharmaceuticals from Wastewater | Alliance Water Resources [alliancewater.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 4. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How do you treat wastewater from chemical or pharmaceutical production? [cnswatertreatment.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. daltonen.com [daltonen.com]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. epa.gov [epa.gov]
- 10. gao.gov [gao.gov]
- 11. rxdestroyer.com [rxdestroyer.com]
Personal protective equipment for handling Piboserod hydrochloride
For Research Use Only. Not for human or veterinary use.
This guide provides crucial safety and logistical information for laboratory professionals handling Piboserod hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully elucidated, caution is warranted. The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be removed immediately after handling the compound to minimize contamination spread. |
| Eye Protection | Chemical safety goggles. | Protects eyes from airborne powder particles and potential splashes of solutions. |
| Body Protection | A dedicated laboratory coat, preferably disposable. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the powder outside of a certified chemical fume hood or glove box to minimize inhalation of fine particles. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₃₁N₃O₂·HCl |
| Molecular Weight | 405.96 g/mol |
| Appearance | Off-white solid |
| Purity | ≥99.0% |
| Solubility in Water | 60.0 mg/mL[1] |
| Melting Point | >250 °C (decomposes)[1] |
Operational Plan: Handling Procedures
a. Engineering Controls:
-
All handling of the powdered form of this compound should be conducted in a designated area, within a certified chemical fume hood or a glove box to contain any airborne particles.
b. Weighing and Solution Preparation:
-
Ensure the balance is clean and located in an area with minimal air currents.
-
Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.
-
When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
-
For in-vivo studies, common solvents include DMSO, PEG300, Tween-80, and saline.
c. Storage:
-
Store this compound in a tightly sealed container, protected from light and heat.
-
Recommended storage is at 2-8°C or -20°C.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing paper, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.
-
-
Waste Pickup:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste collection and pickup.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in-vitro experiment using this compound, incorporating essential safety checkpoints.
Caption: Experimental workflow for this compound from receipt to disposal.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For a dry spill, gently sweep or vacuum the material into a sealed container for disposal. Avoid raising dust.
-
For a liquid spill, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate the spill area.
-
This guide is intended to supplement, not replace, your institution's established safety protocols. Always consult your organization's safety officer for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
